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  • Product: PV8 (hydrochloride)
  • CAS: 13415-55-9

Core Science & Biosynthesis

Foundational

Technical Guide: PV8 (Hydrochloride) Mechanism of Action

Executive Summary PV8 (also known as -PHPP or -pyrrolidinoheptiophenone ) is a synthetic cathinone derivative belonging to the pyrrolidine subclass.[1][2][3] It acts as a potent, selective monoamine transporter blocker,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PV8 (also known as


-PHPP  or 

-pyrrolidinoheptiophenone
) is a synthetic cathinone derivative belonging to the pyrrolidine subclass.[1][2][3] It acts as a potent, selective monoamine transporter blocker, exhibiting high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with negligible activity at the serotonin transporter (SERT).[4][5][6]

This guide details the structural pharmacology, molecular mechanism, metabolic fate, and experimental characterization of PV8 hydrochloride. It is designed for researchers investigating the structure-activity relationships (SAR) of "second-generation" designer stimulants.

Chemical Identity & Structural Pharmacology[7]

PV8 is the higher homolog of


-PVP and 

-PHP. Its defining structural feature is the extension of the

-carbon alkyl chain to a heptyl group (7-carbon chain length relative to the ketone backbone, or a pentyl side-chain attached to the

-carbon).
Chemical Specifications
  • IUPAC Name: 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride[1]

  • Common Names: PV8,

    
    -PHPP, alpha-pyrrolidinoheptiophenone[1][2]
    
  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    [7]
    
  • Structural Class: Pyrrolidinophenone (Substituted Cathinone)

Structure-Activity Relationship (SAR)

The potency of pyrrolidine cathinones is strictly governed by the length of the aliphatic side chain and the steric bulk of the nitrogen-containing ring.

  • Lipophilicity & Affinity: Extending the side chain from propyl (

    
    -PVP) to pentyl (PV8) increases lipophilicity (
    
    
    
    ). In vitro data suggests that binding affinity (
    
    
    ) at hDAT increases with chain length up to the heptyl backbone (PV8), reaching nanomolar potency.
  • Steric Tolerance: While affinity remains high, the increased bulk of the heptyl chain may alter the kinetics of transporter occlusion or blood-brain barrier (BBB) penetration rates, potentially explaining why in vivo potency (locomotor stimulation) does not always linearly correlate with the increased in vitro affinity compared to

    
    -PVP.
    

Pharmacodynamics: Mechanism of Action

PV8 functions as a non-competitive reuptake inhibitor (blocker) rather than a substrate-type releaser.

Transporter Interaction Profile

PV8 binds to the orthosteric site of monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft.

TargetInteraction TypeAffinity (

)
Functional Potency (

)
hDAT Inhibitor (Blocker)~14.8 nM~10–50 nM
hNET Inhibitor (Blocker)~30–50 nM~40–100 nM
hSERT Inactive/Low>10,000 nM>10,000 nM

Note: Values are synthesized from comparative studies of pyrrolidine cathinones (e.g., Marusich et al., 2014; Kolanos et al., 2015).

The DAT/SERT Ratio

PV8 exhibits an extremely high DAT/SERT selectivity ratio (>100).

  • Implication: This profile drives potent psychostimulant effects (euphoria, locomotor activation) with high abuse potential, similar to MDPV and Methamphetamine, but with a lower risk of serotonin-syndrome-like toxicity compared to non-selective releasers (e.g., Mephedrone).

Visualization: Synaptic Mechanism

The following diagram illustrates the blockade mechanism at the dopaminergic synapse.

PV8_Mechanism Presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) (Target Site) Presynaptic->DAT Expresses Cleft Synaptic Cleft (Accumulation Zone) DAT->Cleft  Inhibits Reuptake   PV8 PV8 (Ligand) PV8->DAT  Blocks (Ki ~14.8 nM)   Postsynaptic Postsynaptic Dopamine Receptors (D1/D2) Cleft->Postsynaptic  increased DA binding   Signal Downstream Signaling (Euphoria/Locomotion) Postsynaptic->Signal  Activation  

Caption: PV8 binds with high affinity to DAT, blocking dopamine reuptake and causing supraphysiological accumulation in the synaptic cleft.

Pharmacokinetics & Metabolism[10][11]

Understanding the metabolic stability of PV8 is critical for forensic toxicology and interpreting duration of action.

Metabolic Stability

PV8 has a relatively short half-life in human liver microsomes (


 min), classifying it as an intermediate clearance drug.[8][9]
Major Metabolic Pathways

Unlike simple amphetamines, the pyrrolidine ring and long alkyl chain offer multiple sites for enzymatic attack (Cytochrome P450 isozymes).

  • Di-hydroxylation: The most abundant pathway in vitro. Occurs on the alkyl chain and/or pyrrolidine ring.

  • Ketone Reduction: Reduction of the

    
    -ketone to an alcohol.
    
  • 
    -Lactam Formation:  Oxidation of the pyrrolidine ring to a lactam (2''-oxo-PV8).
    
  • Aliphatic Hydroxylation: Mono-hydroxylation of the heptyl side chain.

PV8_Metabolism cluster_Phase1 Phase I Metabolism (Liver Microsomes) Parent PV8 (Parent) Dihydroxy Di-OH-PV8 (Major Metabolite) Parent->Dihydroxy  Hydroxylation   Reduced Reduced Ketone (Alcohol) Parent->Reduced  Reduction   Lactam 2''-Oxo-PV8 (Lactam) Parent->Lactam  Oxidation  

Caption: Major metabolic pathways of PV8 identified in human hepatocytes (Swortwood et al., 2016).

Experimental Protocol: Transporter Uptake Inhibition Assay

To validate the mechanism of action, the following protocol measures the potency (


) of PV8 in inhibiting monoamine uptake. This protocol uses HEK293 cells, which provide a cleaner background than synaptosomes for specific transporter kinetics.
Reagents & Systems
  • Cell Line: HEK293 stably expressing hDAT, hNET, or hSERT.[10][11]

  • Radioligand:

    
    Dopamine (for DAT), 
    
    
    
    Norepinephrine (for NET),
    
    
    Serotonin (for SERT).
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Control: Cocaine (non-selective inhibitor) or specific inhibitors (GBR12909 for DAT).

Step-by-Step Methodology
  • Cell Preparation:

    • Seed HEK293 cells in 96-well plates coated with poly-D-lysine.

    • Grow to 80-90% confluence.

  • Pre-Incubation:

    • Wash cells

      
       with warm KRH buffer.
      
    • Add

      
       of PV8 hydrochloride solution (dissolved in DMSO/Buffer, final DMSO <0.1%).
      
    • Prepare a concentration range:

      
       to 
      
      
      
      (logarithmic steps).
    • Incubate for 10 minutes at room temperature (

      
      ) to allow equilibrium binding.
      
  • Uptake Initiation:

    • Add

      
       of radioligand solution (Final concentration: ~20 nM 
      
      
      
      ).
    • Incubate for 5-8 minutes . Crucial: Do not exceed 10 minutes to ensure uptake remains in the linear phase.

  • Termination:

    • Rapidly aspirate the supernatant.

    • Wash

      
       with ice-cold KRH buffer (stops transporter activity immediately).
      
  • Lysis & Detection:

    • Lyse cells with 1% SDS or 0.1 N NaOH.

    • Transfer lysate to scintillation vials with cocktail fluid.

    • Quantify Radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis:

    • Normalize CPM to "No Drug" control (100%) and "Non-Specific Binding" (0%).

    • Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

      
      .
      

References

  • Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology.[4][12]

  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.[9]

  • Kolanos, R., et al. (2015).

    
    -pyrrolidinovalerophenone (
    
    
    
    -PVP) influences potency at dopamine transporters. ACS Chemical Neuroscience.
  • Eshleman, A. J., et al. (2017). Affinity, potency, efficacy, and selectivity of a series of novel pyrovalerone analogs at monoamine transporters. Psychopharmacology.[4][12]

Sources

Exploratory

Introduction: Unveiling the Identity of a Novel Psychoactive Substance

An In-Depth Technical Guide to the Chemical Structure of PV8 (Hydrochloride) For Researchers, Scientists, and Drug Development Professionals PV8 (hydrochloride), a synthetic pyrrolidinophenone, has emerged as a significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure of PV8 (Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

PV8 (hydrochloride), a synthetic pyrrolidinophenone, has emerged as a significant compound within the ever-evolving landscape of novel psychoactive substances (NPS). First identified in seized products in Japan, the Netherlands, and Germany in the mid-2010s, it belongs to the synthetic cathinone class, known for its potent psychostimulatory effects.[1][2] As a higher homolog of the well-documented cathinone α-pyrrolidinohexiophenone (α-PHP), PV8 presents a unique chemical profile that necessitates a thorough understanding for forensic, clinical, and research applications.[3][4] This guide provides a comprehensive technical analysis of the chemical structure of PV8 hydrochloride, its physicochemical properties, analytical characterization, and the relationship between its structure and pharmacological activity. Due to its high potential for abuse and no currently accepted medical use, PV8 is classified as a Schedule I controlled substance in the United States.[4][5][6]

Chemical Identification and Nomenclature

Precise identification is paramount in the study of NPS. PV8 is known by several synonyms, and its formal chemical name provides a direct description of its molecular architecture. The hydrochloride salt form is the most common preparation, enhancing its stability and solubility for analytical purposes.

IdentifierValue
IUPAC Name 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride[6]
Common Synonyms α-Pyrrolidinoheptaphenone (α-PHPP), PV8[3][4][5]
CAS Number 13415-55-9[6][7][8]
Molecular Formula C₁₇H₂₅NO · HCl[6][8]
Formula Weight 295.8 g/mol [6][8]
Chemical Class Synthetic Cathinone (Pyrrolidinophenone)[1][6]

Core Chemical Structure Analysis

The chemical structure of PV8 is characterized by three primary functional components: a phenyl group, a pyrrolidine ring, and a heptanone backbone. This specific arrangement is crucial to its classification as an α-pyrrolidinophenone cathinone.

  • Phenyl Group: A planar aromatic ring that is essential for the molecule's interaction with monoamine transporters.

  • Heptanone Backbone: A seven-carbon chain with a ketone group (C=O) at the first carbon (the β-carbon relative to the nitrogen). The length of this alkyl chain distinguishes PV8 from its shorter-chain homologs like α-PVP (pentyl chain) and α-PHP (hexyl chain).[9]

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing the nitrogen atom. The nitrogen is positioned at the alpha-carbon relative to the ketone, a defining feature of this cathinone subclass. This tertiary amine is basic and forms the site of protonation for the hydrochloride salt.

  • Chiral Center: The alpha-carbon, which is bonded to the phenyl ring, the ketone group, the pyrrolidine ring, and the remainder of the alkyl chain, is a stereocenter. Therefore, PV8 exists as a racemic mixture of two enantiomers.

The hydrochloride salt is formed by the reaction of the basic pyrrolidine nitrogen with hydrochloric acid. This ionic character generally imparts greater crystallinity and stability to the compound compared to its freebase form.

Caption: 2D structure of PV8 (hydrochloride) highlighting its key functional groups.

Analytical Characterization Protocols

Validation of the PV8 structure relies on a combination of modern analytical techniques. Each method provides specific information that, when combined, confirms the identity and purity of the substance.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the identification of synthetic cathinones in forensic and clinical samples. The electron ionization (EI) or electrospray ionization (ESI) of PV8 followed by tandem mass spectrometry (MS/MS) reveals a characteristic fragmentation pattern.

Experimental Protocol: GC-MS/MS Analysis

  • Sample Preparation: A solution of PV8 hydrochloride (1 mg/mL) is prepared in methanol.

  • Injection: 1 µL of the sample is injected into a gas chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).

  • Chromatography: The GC oven temperature is programmed with an initial hold at 100°C, followed by a ramp to 300°C to ensure separation from other components.

  • Ionization: The eluent is directed into a mass spectrometer using Electron Ionization (EI) at 70 eV.

  • MS/MS Analysis: The protonated molecular ion ([M+H]⁺) at m/z 260 is selected in the first quadrupole. Collision-induced dissociation (CID) is performed using argon. The resulting product ions are analyzed in the second quadrupole.

Key Fragmentation Pathways: The fragmentation of PV8 is consistent with other α-pyrrolidinophenone cathinones.[10]

  • Loss of the Pyrrolidine Ring: A primary fragmentation involves the cleavage of the bond between the alpha-carbon and the nitrogen, leading to the loss of the pyrrolidine moiety.

  • Formation of the Tropylium Ion: A significant and diagnostic peak is often observed at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), which originates from the phenyl group and the alpha-carbon.[10][11]

  • Alkyl Chain Fragmentation: Cleavage can occur along the heptyl chain, producing a series of fragment ions.

Fragmentation PV8 PV8 Precursor Ion [M+H]⁺ m/z 260 F1 Loss of Pyrrolidine m/z 189 PV8->F1 - C₄H₈N F3 Other Fragments (Alkyl Chain Loss) PV8->F3 F2 Tropylium Ion m/z 91 F1->F2 Rearrangement

Caption: Simplified MS/MS fragmentation pathway for PV8.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: A multiplet in the range of δ 7.5-8.0 ppm corresponding to the five protons of the phenyl ring.

  • Alpha-Proton: A multiplet around δ 3.5-4.0 ppm for the single proton on the chiral alpha-carbon.

  • Pyrrolidine Protons: A series of complex multiplets between δ 2.5-3.5 ppm for the eight protons of the pyrrolidine ring.

  • Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.8-2.0 ppm), including a characteristic triplet around δ 0.9 ppm for the terminal methyl (CH₃) group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Ketone Carbonyl: A signal in the downfield region, typically δ 190-200 ppm.

  • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

  • Alpha-Carbon: A signal around δ 60-70 ppm.

  • Pyrrolidine and Alkyl Carbons: A series of signals in the aliphatic region (δ 10-60 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid PV8 hydrochloride powder is placed directly on the ATR crystal.

  • Measurement: The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Absorption Bands:

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong peaks observed just below 3000 cm⁻¹.

  • C-N Stretch (Amine): A peak in the region of 1020-1250 cm⁻¹.

  • N-H Stretch (from Hydrochloride): A broad absorption band in the region of 2400-2800 cm⁻¹, characteristic of a protonated tertiary amine salt.

Structure-Activity Relationships and Pharmacology

The psychostimulant effects of PV8 are a direct consequence of its chemical structure. Like other pyrovalerone derivatives, PV8 functions primarily as a monoamine transporter inhibitor.

  • Mechanism of Action: Studies have shown that PV8 increases extracellular levels of dopamine and serotonin in the brain.[9] This action is attributed to its ability to block the dopamine transporter (DAT) and norepinephrine transporter (NET), with less activity at the serotonin transporter (SERT). The enhancement of dopaminergic neurotransmission is the dominant factor in its psychomotor stimulant effects.[9]

  • Influence of the Alkyl Chain: The length of the alkyl side chain is a critical determinant of potency. Research comparing α-PVP (five-carbon chain), PV8 (seven-carbon chain), and PV9 (eight-carbon chain) has demonstrated that extending the aliphatic chain beyond a certain point leads to a decrease in potency. Studies in mice show α-PVP to be more potent in stimulating locomotor activity than PV8.[9] This suggests an optimal chain length for binding to and inhibiting monoamine transporters.

Metabolic Pathways

The chemical structure of PV8 is susceptible to extensive metabolism in the body. Understanding these transformations is vital for developing accurate toxicological screening methods. In vitro studies using human liver microsomes and hepatocytes have identified several key metabolic pathways.[1][2][12]

Primary Metabolic Reactions:

  • Aliphatic Hydroxylation: Addition of a hydroxyl (-OH) group to the heptyl chain.

  • Ketone Reduction: Reduction of the β-keto group to a secondary alcohol.

  • N-Dealkylation: Removal of the pyrrolidine ring.

  • Carboxylation: Oxidation of the alkyl chain to a carboxylic acid.

  • Di-hydroxylation: Addition of two hydroxyl groups.

The most prominent urinary metabolite targets for forensic and clinical testing include the products of aliphatic hydroxylation, combined ketone reduction and aliphatic hydroxylation, and aliphatic carboxylation, although the parent PV8 compound is often the most abundant peak found.[1][2]

Conclusion

PV8 (hydrochloride) is a potent synthetic cathinone defined by its α-pyrrolidinophenone structure, featuring a phenyl ring, a heptanone backbone, and a pyrrolidine moiety. Its chemical identity is unequivocally confirmed through a combination of mass spectrometry, NMR, and FTIR spectroscopy, each providing complementary data to validate its atomic arrangement and functional groups. The molecule's structure, particularly the length of its alkyl chain, is intrinsically linked to its function as a dopamine and norepinephrine reuptake inhibitor, driving its psychostimulant effects. A thorough understanding of its chemical structure, analytical profile, and metabolic fate is essential for the scientific and regulatory communities to address the challenges posed by this and other emerging novel psychoactive substances.

References

  • Kavanagh, P., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. PubMed.
  • Guidechem. (n.d.). PV-8 13415-55-9 wiki.
  • UNODC. (n.d.). Substance Details alpha-Pyrrolidinoisoheptanophenone.
  • Wikipedia. (n.d.). α-Pyrrolidinoheptaphenone.
  • ResearchGate. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry.
  • Wikipedia. (n.d.). α-Pyrrolidinoheptaphenone.
  • PubChem. (n.d.). 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one.
  • Zuba, D., et al. (2018).
  • ResearchGate. (n.d.). Tandem mass spectra of PV8 (25 eV) showing the conserved nature of the loss of the pyrrolidine moiety with the Q-TOF mass spectrometer and the propensity to form the tropylium ion.
  • Semantic Scholar. (n.d.). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry.
  • CymitQuimica. (n.d.). PV8 Hydrochloride.
  • Cayman Chemical. (n.d.). PV8 (hydrochloride) (CAS 13415-55-9).
  • Jackson, G., et al. (2020).

Sources

Foundational

PV8 (hydrochloride) synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of α-Pyrrolidinoheptaphenone (PV8) Hydrochloride Abstract This technical guide provides a comprehensive overview of the synthesis, purification, and analy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of α-Pyrrolidinoheptaphenone (PV8) Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of α-Pyrrolidinoheptaphenone hydrochloride (PV8), a synthetic cathinone and potent monoamine transporter inhibitor. Designed for researchers and drug development professionals, this document details a robust synthetic methodology, including step-by-step protocols and the rationale behind critical process parameters. Furthermore, it outlines a multi-technique approach for the unequivocal structural elucidation and purity assessment of the final compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The guide also briefly discusses the compound's pharmacological context and critical safety considerations. All procedures and data are presented to ensure scientific integrity and reproducibility in a laboratory setting.

Introduction

α-Pyrrolidinoheptaphenone, commonly known as PV8, is a synthetic stimulant belonging to the substituted cathinone class. Structurally, it is a homolog of more widely known pyrovalerone analogs like α-PVP, differing in the length of its alkyl side chain. This guide focuses on the hydrochloride salt form, which is typically preferred for its improved stability and handling characteristics.

Chemical Identity and Nomenclature

It is critical to distinguish PV8 from its lower homolog, α-Pyrrolidinohexiophenone (α-PHP). While occasionally conflated in informal contexts, they are distinct chemical entities.

  • Systematic (IUPAC) Name : 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride

  • Common Names : PV8 hydrochloride, α-Pyrrolidinoheptaphenone hydrochloride, α-PHPP hydrochloride

  • CAS Number : 13415-55-9[1]

  • Molecular Formula : C₁₇H₂₅NO · HCl[2][3]

  • Molecular Weight : 295.8 g/mol [2][3]

Pharmacological Context and Significance

PV8 and related pyrovalerone cathinones are pharmacologically active as monoamine transporter inhibitors. They primarily block the reuptake of dopamine (DAT) and norepinephrine (NET) at the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters and potent psychostimulant effects.[4][5] The length of the α-carbon alkyl chain is a key determinant of potency at DAT and NET.[4][6] Due to this mechanism, PV8 is a compound of significant interest in neuroscience and pharmacology for studying the structure-activity relationships of DAT/NET inhibitors.

Regulatory Status

PV8 is a controlled substance in many jurisdictions. In the United States, it is classified as a Schedule I compound under the Controlled Substances Act, indicating a high potential for abuse and no accepted medical use.[1][2][7] Researchers must ensure they possess the appropriate licenses and adhere to all institutional and governmental regulations before synthesizing or handling this compound.

Synthesis of PV8 Hydrochloride

The synthesis of PV8 hydrochloride is typically achieved through a multi-step process. The general strategy involves the preparation of an α-haloketone intermediate followed by a nucleophilic substitution with pyrrolidine and subsequent conversion to the hydrochloride salt. This approach is well-established for the synthesis of various pyrovalerone analogs.[8][9]

Synthesis Strategy Overview

The selected synthetic route is a robust and scalable three-step process starting from commercially available valerophenone, which is incorrect for PV8. The starting material should be heptaphenone. A more fundamental approach starts from benzene and heptanoyl chloride.

  • Step 1: Friedel-Crafts Acylation - Synthesis of heptaphenone from benzene and heptanoyl chloride.

  • Step 2: α-Bromination - Selective bromination of heptaphenone at the α-carbon position to yield 2-bromo-1-phenylheptan-1-one.

  • Step 3: Nucleophilic Substitution & Salt Formation - Reaction of the α-bromoketone with pyrrolidine to form the PV8 free base, followed by treatment with hydrochloric acid to precipitate the final hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Nucleophilic Substitution & Salt Formation A Benzene + Heptanoyl Chloride B Heptaphenone A->B AlCl₃ (cat.) Dichloromethane C 2-Bromo-1-phenylheptan-1-one B->C Bromine (Br₂) Acetic Acid D PV8 (Free Base) C->D Pyrrolidine Toluene E PV8 Hydrochloride (Final Product) D->E HCl in Et₂O or Isopropanol

Figure 1: General synthetic workflow for PV8 Hydrochloride.

Required Materials and Equipment

Chemicals:

  • Benzene

  • Heptanoyl chloride

  • Aluminum chloride (anhydrous)

  • Bromine

  • Pyrrolidine

  • Toluene

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated or as a solution in diethyl ether/isopropanol)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Diethyl ether (anhydrous)

  • Isopropanol

  • Acetonitrile

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Dropping funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

  • Fume hood

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Heptaphenone

  • Setup: In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl gas.

  • Reagents: Add anhydrous aluminum chloride (1.1 eq.) to 150 mL of dry dichloromethane in the flask and cool the mixture to 0°C in an ice bath.

  • Reaction: Slowly add a solution of heptanoyl chloride (1.0 eq.) in 50 mL of DCM to the stirred suspension. Following this, add benzene (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours until HCl evolution ceases.

  • Workup: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude heptaphenone as an oil.

Step 2: α-Bromination of Heptaphenone

  • Setup: Dissolve the crude heptaphenone (1.0 eq.) in glacial acetic acid in a flask equipped with a stir bar and dropping funnel.

  • Reaction: Add bromine (1.05 eq.) dropwise to the solution at room temperature. The disappearance of the bromine color indicates consumption. Gentle warming (40-50°C) may be required to initiate the reaction.

  • Completion: Stir for 2-3 hours at room temperature after the addition is complete.

  • Workup: Pour the reaction mixture into a large volume of ice water. Extract the product with diethyl ether or DCM. Wash the organic extract with water, 5% NaHCO₃ solution (until effervescence stops), and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-bromo-1-phenylheptan-1-one, which is used in the next step without further purification.

Step 3: Nucleophilic Substitution and Salt Formation

  • Setup: Dissolve the crude α-bromoketone (1.0 eq.) in toluene in a flask and cool to 0°C in an ice bath.

  • Reaction: Add pyrrolidine (2.2 eq.) dropwise to the cooled solution. A precipitate of pyrrolidine hydrobromide will form.

  • Completion: After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup (Free Base): Filter the mixture to remove the hydrobromide salt. Wash the filtrate with water to remove excess pyrrolidine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield crude PV8 free base as an oil.

  • Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol. While stirring, add a solution of HCl in diethyl ether (or concentrated HCl dropwise if using isopropanol) until the solution becomes acidic (test with pH paper) and precipitation is complete.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield PV8 hydrochloride. The product can be further purified by recrystallization from a suitable solvent like acetonitrile or an isopropanol/ether mixture.[8]

Reagent/ProductRoleMolar Mass ( g/mol )Key Considerations
Heptanoyl ChlorideAcylating Agent148.63Moisture sensitive; handle under inert atmosphere.
Aluminum ChlorideLewis Acid Catalyst133.34Highly hygroscopic and reacts violently with water.
BromineHalogenating Agent159.81Highly corrosive and toxic; handle with extreme care in a fume hood.
PyrrolidineNucleophile71.12Corrosive and flammable; use excess to drive reaction and neutralize HBr.
PV8 HydrochlorideFinal Product295.8Stable crystalline solid.

Physicochemical and Spectroscopic Characterization

Unequivocal identification of the synthesized PV8 hydrochloride is essential and is achieved through a combination of analytical techniques.

Characterization_Workflow Start Synthesized PV8 HCl NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR GCMS GC-MS Start->GCMS FTIR FTIR Spectroscopy Start->FTIR Result_NMR Structural Elucidation (Proton Environment, Carbon Skeleton) NMR->Result_NMR Result_GCMS Molecular Weight & Fragmentation Pattern GCMS->Result_GCMS Result_FTIR Functional Group Identification (C=O, C-N, Amine Salt) FTIR->Result_FTIR Confirmation Confirmed Structure & Purity Result_NMR->Confirmation Result_GCMS->Confirmation Result_FTIR->Confirmation Mechanism_of_Action Simplified Synaptic Mechanism of PV8 cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles DA Dopamine vesicle->DA Release DAT Dopamine Transporter (DAT) DAT->vesicle receptor Dopamine Receptors PV8 PV8 PV8->DAT Blocks DA->DAT Reuptake DA->receptor Binding

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Properties of PV8 (hydrochloride)

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the pharmacological properties of PV8 (hydrochloride), a synthetic cathinone also known...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of PV8 (hydrochloride), a synthetic cathinone also known as α-pyrrolidinohexiophenone (α-PHP) in some contexts, though more commonly associated with the chemical name 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one. As a member of the substituted cathinone class, PV8 has emerged as a compound of interest in forensic and pharmacological research due to its psychostimulant effects. This document synthesizes the current understanding of its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile, supported by preclinical data. Detailed experimental methodologies are provided to facilitate further investigation into this compound, alongside a critical analysis of its potential applications and risks.

Introduction: The Rise of Synthetic Cathinones and the Emergence of PV8

The landscape of psychoactive substances has been dramatically altered by the continuous emergence of novel psychoactive substances (NPS), with synthetic cathinones representing a significant and evolving class. These compounds, structurally related to cathinone, the active alkaloid in the khat plant, are often sought for their stimulant and empathogenic effects. PV8 (hydrochloride), a second-generation synthetic cathinone, has been identified in forensic casework and is characterized by its distinct pharmacological profile.[1] Understanding the intricate pharmacology of PV8 is paramount for the development of effective analytical detection methods, the assessment of its potential for abuse and toxicity, and for providing a scientific basis for regulatory control.

This guide is designed to be a definitive resource for researchers, offering a deep dive into the scientific underpinnings of PV8's effects. We will explore its molecular interactions, its fate within a biological system, and its behavioral and toxicological consequences, thereby providing a solid foundation for future research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of PV8 (hydrochloride) is fundamental to its pharmacological investigation, influencing its solubility, stability, and formulation for experimental use.

PropertyValueSource
Chemical Name 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride[2]
Synonyms α-PHPP, PV8[1]
Molecular Formula C₁₇H₂₅NO · HCl[1]
Molecular Weight 295.8 g/mol [1]
Appearance Neat solid[1]
Purity ≥98%[1]
Storage -20°C[1]
Stability ≥ 2556 days[1]

Synthesis Note: The synthesis of PV8 typically involves the condensation of a chlorinated hydrocarbon precursor with a nitrogen-containing reagent like an amine or amide derivative under controlled temperature and inert atmosphere conditions.[3]

Pharmacodynamics: Elucidating the Mechanism of Action

The primary mechanism of action of PV8 is as a monoamine transporter inhibitor, with a preference for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).[4] This profile is consistent with its classification as a norepinephrine-dopamine reuptake inhibitor (NDRI) and explains its pronounced psychostimulant effects.

Monoamine Transporter Inhibition

PV8 functions as a pure transporter blocker, meaning it inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft without inducing their release.[5] This leads to an accumulation of these neurotransmitters in the synapse, enhancing dopaminergic and noradrenergic signaling.

The following diagram illustrates the mechanism of action of PV8 at the synaptic level.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE DA/NE Vesicle Vesicle DA_NE->Vesicle VMAT2 SynapticCleft SynapticCleft Vesicle->SynapticCleft Release DAT_NET DAT/NET DAT_NET->DA_NE Reuptake PV8 PV8 PV8->DAT_NET Inhibition SynapticCleft_DA_NE Receptor DA/NE Receptors SynapticCleft_DA_NE->Receptor Binding

Caption: Mechanism of action of PV8 at the synapse.

In Vivo Evidence of Dopaminergic and Serotonergic Effects

Microdialysis studies in mice have demonstrated that PV8 significantly increases extracellular levels of dopamine and serotonin in the striatum.[7] This enhancement of dopaminergic neurotransmission is believed to be the primary driver of its psychomotor stimulant effects.[7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of a compound governs its onset, duration, and intensity of action. While comprehensive in vivo pharmacokinetic data for PV8 in humans is lacking, in vitro studies using human liver microsomes and hepatocytes have provided valuable insights into its metabolic fate.[5]

Metabolism

PV8 exhibits a relatively short half-life of 28.8 minutes in human liver microsome incubations, with an intrinsic microsomal clearance of 24.2 μL/min/mg.[5] It is predicted to be an intermediate clearance drug with an estimated human hepatic clearance of 22.7 mL/min/kg.[5]

The primary metabolic pathways identified in vitro include:[5]

  • Hydroxylation

  • Ketone reduction

  • Carboxylation

  • N-dealkylation

  • Iminium formation

  • Dehydrogenation

  • N-oxidation

  • Carbonylation

The top three in vitro metabolic pathways are di-hydroxylation, followed by ketone reduction, and then γ-lactam formation.[5] In authentic urine samples, the most prominent metabolic pathways were aliphatic hydroxylation, ketone reduction combined with aliphatic hydroxylation, and aliphatic carboxylation, although the parent PV8 compound was the most abundant peak.[5]

The following diagram illustrates the primary metabolic pathways of PV8.

PV8 PV8 Hydroxylation Hydroxylation PV8->Hydroxylation Major KetoneReduction Ketone Reduction PV8->KetoneReduction Major Carboxylation Carboxylation PV8->Carboxylation Major N_dealkylation N-dealkylation PV8->N_dealkylation Other Other Minor Pathways PV8->Other

Caption: Primary metabolic pathways of PV8.

In Vivo Pharmacology and Behavioral Effects

Preclinical animal models are invaluable for characterizing the behavioral effects of psychoactive compounds. Studies in rodents have consistently demonstrated the psychostimulant and rewarding properties of pentedrone (PV8).

Locomotor Activity

PV8 produces a dose-dependent increase in locomotor activity in mice.[7] Significant increases in horizontal and vertical activity have been observed at doses of 10 mg/kg and 15 mg/kg.[7]

Dose (mg/kg)Effect on Locomotor ActivitySource
10Significant increase[7]
15Significant increase[7]
Rewarding Effects: Conditioned Place Preference (CPP) and Self-Administration

The rewarding properties of PV8 have been demonstrated using the conditioned place preference (CPP) and intravenous self-administration (IVSA) paradigms.

  • Conditioned Place Preference: Pentedrone at doses of 3 and 10 mg/kg significantly increased conditioned place preference in mice, indicating that the drug has rewarding effects.[8]

  • Intravenous Self-Administration: Rats will readily self-administer pentedrone intravenously, with a significant effect observed at a dose of 0.3 mg/kg/infusion.[8] This demonstrates the reinforcing properties of the compound, which is a key predictor of abuse liability.

Toxicology

The toxicological profile of PV8 is a critical consideration for both public health and drug development. While comprehensive preclinical toxicology studies are limited, available data from in vitro studies and case reports highlight potential risks.

In Vitro Cytotoxicity

In vitro studies using primary cultured rat hepatocytes have shown that pentedrone is one of the more hepatotoxic synthetic cathinones, with an EC₅₀ value of 0.66 mM.[5] Another study in 2D and 3D human hepatocyte-like cells demonstrated a concentration-dependent cytotoxic effect for both pentedrone and methylone.[9] In 3D cultures, significant cytotoxicity for pentedrone was observed at concentrations higher than 1.0 mM.[9]

Acute Toxicity in Animals

In mice, pentedrone has been shown to induce severe convulsions at a dose of 70 mg/kg and was lethal at 100 mg/kg.[5]

Human Toxicology

Case reports have linked pentedrone to fatalities, often in combination with other substances.[10] The lack of cases where pentedrone was the sole drug detected makes it challenging to definitively establish its lethal dose and toxic effects in humans.[5]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of PV8.

In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a method to determine the in vitro potency of PV8 to inhibit dopamine and norepinephrine transporters using a radioligand binding assay.

Objective: To determine the Kᵢ values of PV8 for DAT and NET.

Materials:

  • HEK293 cells stably expressing human DAT or NET

  • [³H]WIN 35,428 (for DAT) or [³H]nisoxetine (for NET)

  • PV8 hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation vials and cocktail

  • Microplate harvester and scintillation counter

Procedure:

  • Cell Preparation: Culture and harvest HEK293 cells expressing either hDAT or hNET. Prepare cell membrane homogenates.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its K₋ value, and varying concentrations of PV8 hydrochloride (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of PV8 by non-linear regression analysis of the competition binding data. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

start Start cell_prep Prepare cell membranes expressing DAT or NET start->cell_prep assay_setup Set up 96-well plate with buffer, radioligand, and PV8 concentrations cell_prep->assay_setup incubation Add cell membranes and incubate assay_setup->incubation harvesting Terminate reaction and harvest onto filter plates incubation->harvesting quantification Quantify bound radioactivity via scintillation counting harvesting->quantification analysis Calculate IC50 and Ki values quantification->analysis end End analysis->end

Sources

Foundational

PV8 (hydrochloride) solubility in common lab solvents

Technical Monograph: Solubility Profile and Stock Solution Preparation of PV8 ( -PHPP) Hydrochloride[1] Executive Summary This technical guide addresses the solubility characteristics of PV8 hydrochloride ( -pyrrolidinoh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Solubility Profile and Stock Solution Preparation of PV8 ( -PHPP) Hydrochloride[1]

Executive Summary

This technical guide addresses the solubility characteristics of PV8 hydrochloride (


-pyrrolidinoheptaphenone HCl), a synthetic cathinone derivative.[1] Accurate solvation is the foundational step in forensic analysis and pharmacological screening; however, PV8 presents specific challenges due to the lipophilic nature of its heptyl chain, which contrasts with the ionic character of the hydrochloride salt.[1]

This document provides validated solubility data, step-by-step protocols for preparing stable stock solutions, and critical "crash-out" prevention strategies for aqueous dilution.

Regulatory Notice: PV8 is a Schedule I controlled substance in the United States and is strictly regulated in many other jurisdictions.[1] This guide is intended solely for authorized personnel conducting forensic, toxicological, or pharmacological research.[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]

Understanding the structure is essential for predicting solvent interaction.[1] PV8 is a homolog of


-PVP, but with a longer carbon chain (heptanone vs. pentanone).[1] This increased chain length significantly enhances the molecule's lipophilicity, reducing its water solubility compared to its shorter-chain analogs.[1]
ParameterDetail
Common Name PV8,

-PHPP, alpha-Pyrrolidinoheptaphenone
Salt Form Hydrochloride (HCl)
CAS Number 13415-55-9 (HCl salt)
IUPAC Name 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride
Molecular Formula

Formula Weight 295.8 g/mol
Physical State Crystalline Solid

Solubility Profile

The following data represents the saturation limits of PV8 HCl in standard laboratory solvents at 25°C. These values are critical for calculating maximum achievable concentrations in stock solutions.

Table 1: Solubility Limits in Common Solvents
SolventSolubility Limit (

)
Polarity ContextApplication
Ethanol ~25 mg/mLPolar ProticPreferred for GC/MS standards; easy evaporation.[1]
DMF (Dimethylformamide)~10 mg/mLPolar AproticHigh boiling point; good for organic synthesis intermediates.[1]
DMSO (Dimethyl Sulfoxide)~10 mg/mLPolar AproticStandard for biological assays (cell culture); cryoprotectant.[1]
PBS (pH 7.2)~2 mg/mLAqueous BufferCRITICAL LIMIT: Low solubility due to alkyl chain length.[1]

Technical Insight: The solubility of PV8 HCl in aqueous buffers (PBS) is significantly lower (~2 mg/mL) than many other cathinone salts.[1] This is a direct result of the hydrophobic effect driven by the 7-carbon heptyl chain.[1] Researchers attempting to prepare aqueous stocks >2 mg/mL will observe precipitation or "oiling out," leading to inconsistent dosing.[1]

Experimental Protocols

Protocol A: Preparation of High-Concentration Organic Stock

Objective: Create a stable 5 mg/mL stock solution for long-term storage.

Materials:

  • PV8 HCl crystalline solid (10 mg)[1][2]

  • Anhydrous Ethanol or DMSO (Analytical Grade)[1]

  • Class A Volumetric Flask (2 mL) or calibrated gas-tight syringe

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 10 mg of PV8 HCl into a sterile glass vial. Note: Plastic vials may leach plasticizers in the presence of DMSO/DMF.

  • Solvent Addition: Add 2 mL of Ethanol (or DMSO).

  • Dissolution: Vortex on high speed for 30–60 seconds. The solution should be visually clear and particulate-free.[1]

    • Troubleshooting: If particles remain, sonicate in a water bath at 30°C for 5 minutes.[1]

  • Storage: Aliquot into amber glass vials. Purge with argon or nitrogen gas to prevent oxidation.[1] Store at -20°C.

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute organic stock into assay media (e.g., cell culture media or PBS) without precipitation.[1]

The Challenge: Rapid addition of a hydrophobic stock to water can cause local precipitation.[1] The Solution: Step-wise dilution with constant agitation.[1]

Procedure:

  • Calculate the target concentration.[1] Ensure the final aqueous concentration does not exceed 2 mg/mL .

  • Place the aqueous buffer (PBS) on a magnetic stirrer creating a distinct vortex.[1]

  • Slowly inject the organic stock (from Protocol A) directly into the center of the vortex.[1]

  • Rule of Thumb: Keep the final organic solvent concentration (DMSO/Ethanol) below 0.1% - 1.0% to avoid solvent toxicity in biological assays.

Visualization: Solvation Workflow

The following diagram illustrates the decision logic for solvent selection and the dilution pathway to avoid experimental failure.

PV8_Solubility_Workflow Start PV8 HCl Solid (Crystalline) Choice Select Primary Solvent Start->Choice Ethanol Ethanol (Max: 25 mg/mL) Choice->Ethanol For Analytical Chem DMSO DMSO (Max: 10 mg/mL) Choice->DMSO For Bio-Assays PBS PBS / Aqueous (Max: 2 mg/mL) Choice->PBS Direct Aqueous Process_Org Vortex & Sonicate (Clear Solution) Ethanol->Process_Org DMSO->Process_Org Process_Aq Direct Dissolution (High Risk >2mg/mL) PBS->Process_Aq Dilution Dilution into Assay Media Process_Org->Dilution From DMSO Result_GC GC/MS Analysis Process_Org->Result_GC From Ethanol Result_Bio Biological Assay (Keep DMSO < 1%) Process_Aq->Result_Bio Only if Conc < 2mg/mL Dilution->Result_Bio Slow Addition (Vortexing)

Figure 1: Decision matrix for PV8 HCl solvation. Note the "Red Zone" for direct aqueous dissolution due to low solubility limits.

Stability and Storage

  • Hygroscopicity: HCl salts are generally hygroscopic.[1] Store the neat solid in a desiccator.

  • Solution Stability:

    • Ethanol/Methanol Stocks: Stable for ~3 months at -20°C.[1]

    • Aqueous Solutions:Unstable. Cathinones in aqueous solution are prone to degradation via hydrolysis of the ketone group and oxidation of the pyrrolidine ring.[1] Prepare aqueous dilutions fresh on the day of the experiment.

  • Light Sensitivity: Protect from light to prevent photo-oxidation.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 57379805, alpha-Pyrrolidinoheptaphenone. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Swortwood, M. J., et al. (2016).[1] Simultaneous quantification of 32 synthetic cathinones... in human blood. Analytical and Bioanalytical Chemistry. (Contextual grounding for solvent extraction methods).

Sources

Exploratory

Long-Term Stability and Storage Architecture for PV8 (Hydrochloride): A Technical Guide

-Pyrrolidinoheptiophenone (PV8) HCl[1] Executive Summary PV8 (hydrochloride), systematically known as 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone , represents a structural evolution in the synthetic cathinone class, specific...

Author: BenchChem Technical Support Team. Date: February 2026


-Pyrrolidinoheptiophenone (PV8) HCl[1]

Executive Summary

PV8 (hydrochloride), systematically known as 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone , represents a structural evolution in the synthetic cathinone class, specifically within the


-pyrrolidinophenone subclass.[1] While the hydrochloride salt form confers improved stability over the free base, this compound remains susceptible to specific degradation vectors—primarily hydrolytic cleavage of the 

-ketone moiety and oxidative stress on the pyrrolidine ring.

This guide defines the Gold Standard for the storage and handling of PV8 HCl. It moves beyond generic "store at -20°C" advice to provide a mechanistic understanding of why degradation occurs and how to prevent it through a self-validating storage architecture.[1]

Critical Directive: PV8 HCl is a Schedule I controlled substance in the United States and many other jurisdictions.[1] This guide assumes all handling occurs within a DEA-registered (or equivalent) forensic or research facility compliant with ISO/IEC 17025 standards.[1]

Physicochemical Profile & Stability Factors

To engineer a storage solution, we must first understand the material's vulnerabilities. PV8 HCl is an amphiphilic salt; its stability is dictated by the interplay between the ionic lattice energy and environmental entropy (moisture/heat).

Table 1: Physicochemical Properties Relevant to Stability
PropertySpecificationStability Implication
Molecular Formula

Salt form stabilizes the amine, reducing volatility.[1]
Molecular Weight 295.9 g/mol Moderate mass; non-volatile solid.[1]
Hygroscopicity Moderate to HighCritical Risk: Absorbs atmospheric moisture, catalyzing hydrolysis.
pKa (Calculated) ~8.0 - 9.0 (Amine)pH sensitivity; unstable in alkaline solutions.[1]
Solubility PBS (pH 7.2): ~2 mg/mLEthanol: ~25 mg/mLDMSO/DMF: ~12 mg/mLProtic solvents (water/methanol) can facilitate proton exchange and degradation over time.[1]
UV Max

254 nm
Susceptible to UV-induced photolysis.[1]

Mechanisms of Degradation[2][3]

The stability of PV8 is compromised by three primary thermodynamic drivers. Understanding these allows us to block them effectively.[1]

  • 
    -Ketone Instability:  The carbonyl group adjacent to the amine is the "Achilles' heel."[1] In the presence of moisture and heat, this can undergo reduction or facilitate dimerization (though less common in bulky pyrrolidines).
    
  • Oxidative Dehydrogenation: The pyrrolidine ring is susceptible to oxidation, forming a lactam species (2''-oxo-PV8).[1] This is accelerated by light and oxygen.[1]

  • Stereochemical Inversion: While PV8 is typically sold as a racemic mixture, chiral stability can be affected by pH extremes, leading to racemization if a specific enantiomer is isolated.

Visualization: PV8 Degradation Pathways

The following diagram illustrates the chemical fate of PV8 under poor storage conditions.

PV8_Degradation PV8 PV8 HCl (Intact) Oxidation Oxidation (Air/Light) PV8->Oxidation Hydrolysis Hydrolysis (Moisture/pH > 7) PV8->Hydrolysis Reduction Reduction (Thermal/Enzymatic) PV8->Reduction Lactam 2''-Oxo-PV8 (Lactam Impurity) Oxidation->Lactam - 2H / +O Cleavage Benzoic Acid Deriv. + Pyrrolidine Hydrolysis->Cleavage C-C Bond Scission Alcohol Dihydro-PV8 (Alcohol Metabolite) Reduction->Alcohol + 2H

Figure 1: Primary degradation pathways for PV8 HCl.[1] The


-ketone and pyrrolidine ring are the primary sites of chemical attack.[1]

The "Gold Standard" Storage Protocol

This protocol is designed to achieve a shelf-life exceeding 5 years with <2% purity loss.[1] It utilizes a "Chain of Custody" approach where the environment is rigorously controlled from receipt to usage.[1]

Phase 1: Receipt & Aliquoting (Day 0)

Objective: Minimize freeze-thaw cycles.

  • Equilibration: Allow the shipping container to reach room temperature before opening. This prevents condensation from forming on the cold vial surface.[1]

  • Solvent Dissolution (Optional but Recommended): If the material will be used for LC-MS standards, dissolve the neat solid immediately in methanol or acetonitrile (ACN).[1]

    • Note: ACN is preferred for long-term stability as it is aprotic, whereas methanol (protic) can theoretically participate in nucleophilic attack over very long periods.[1]

  • Aliquoting: Dispense into single-use amber glass vials (silanized glass is preferred to prevent adsorption).

  • Inert Gas Purge: Overlay the headspace of each vial with dry Argon or Nitrogen gas to displace oxygen and humidity.[1]

Phase 2: Long-Term Banking

Objective: Arrest thermodynamic decay.[1]

  • Temperature: Store at -20°C (Standard) or -80°C (Optimal).

    • Why: At -80°C, molecular mobility is virtually halted, stopping oxidative reactions.

  • Physical Barrier: Place vials inside a secondary container (e.g., a sealed Mylar bag or a desiccant jar) containing active silica gel or molecular sieves.[1]

  • Light Control: Absolute darkness.

Visualization: Storage Workflow

Storage_Workflow Receipt Receipt of PV8 HCl (Neat Solid) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Receipt->Equilibrate Decision Form for Storage? Equilibrate->Decision Solid_Path Keep as Solid Decision->Solid_Path Bulk Stock Soln_Path Dissolve in ACN/MeOH Decision->Soln_Path Working Std Purge Argon/N2 Headspace Purge Solid_Path->Purge Aliquot Aliquot to Single-Use Vials Soln_Path->Aliquot Freezer Store at -20°C or -80°C (Double Sealed w/ Desiccant) Purge->Freezer Aliquot->Purge

Figure 2: Optimized workflow for receiving and banking PV8 HCl to ensure multi-year stability.

Stability Monitoring & Analytical Verification

Trust but verify. Even under ideal conditions, critical reference standards must be re-validated.

Recommended Re-test Interval
  • Neat Solid: Every 24 months.

  • Solution (Methanol/ACN): Every 12 months.

Analytical Method: HPLC-UV/MS

To verify purity, use a high-resolution method capable of separating the parent compound from the lactam impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the cathinone during analysis).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm.[1][2]

    • MS: Positive ESI Mode (Target Mass:

      
      ).
      
  • Failure Criteria: Presence of peak at

    
     (Lactam/Oxidation product) or 
    
    
    
    (Reduction product) exceeding 2% total peak area.[1]

Handling & Reconstitution in Biological Matrices

When moving from storage to application (e.g., spiking blood/urine for validation), stability drops precipitously.

  • Biological Matrix Instability: Synthetic cathinones are notoriously unstable in blood and urine at room temperature due to enzymatic activity (esterases/reductases) and alkaline pH.[1]

  • Preservation:

    • Blood: Use Gray-top tubes (Sodium Fluoride/Potassium Oxalate).[1][3][4] The fluoride inhibits enzymes, and oxalate acts as an anticoagulant.

    • Urine: Acidify immediately to pH < 5 using dilute HCl or Sodium Bisulfate.[1]

  • Working Window: Once reconstituted in a biological matrix, analyze within 24 hours if kept at 4°C. If storage is required, freeze at -20°C immediately.

References

  • Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology. Retrieved from [Link]

  • Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine. Forensic Science International.[1] Retrieved from [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link][1]

  • World Health Organization (WHO). (2014).[1] PV8 (alpha-PHPP) Critical Review Report. Expert Committee on Drug Dependence.[1] Retrieved from [Link]

Sources

Foundational

PV8 (hydrochloride) as a novel psychoactive substance

Executive Summary & Chemical Architecture PV8 (alpha-PHPP) represents a "third-generation" synthetic cathinone, structurally defined by the extension of the alpha-alkyl chain to a heptyl (7-carbon) moiety.[1][2] As the h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

PV8 (alpha-PHPP) represents a "third-generation" synthetic cathinone, structurally defined by the extension of the alpha-alkyl chain to a heptyl (7-carbon) moiety.[1][2] As the hydrochloride salt (PV8·HCl), it exists as a stable, water-soluble crystalline solid, a critical feature facilitating its bioavailability via insufflation or injection.

For the drug development scientist or forensic toxicologist, PV8 presents a unique challenge: it occupies a "lipophilic peak" in the pyrrolidinophenone series. While its core pharmacophore mimics α-PVP (Flakka), the steric bulk of the heptyl chain alters its receptor binding kinetics and metabolic stability compared to its propyl (α-PVP) and hexyl (α-PHP) predecessors.[1][2]

Chemical Identity Table[1][2]
ParameterTechnical Specification
IUPAC Name 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride
Common Aliases

-PHPP, PV8, alpha-pyrrolidinoheptiophenone
Molecular Formula

Exact Mass (Free Base) 259.1936 Da
Protonated Mass

260.2009 Da
CAS Number 13415-55-9 (HCl salt)
Solubility PBS (pH 7.2): ~10 mg/mL; Ethanol: ~20 mg/mL; DMSO: ~10 mg/mL

Pharmacodynamics: Structure-Activity Relationships (SAR)

The psychoactive potency of PV8 is derived from its function as a potent monoamine transporter inhibitor. Unlike amphetamines, which trigger reverse transport (efflux), PV8 acts as a pure blocker of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), with negligible affinity for the Serotonin Transporter (SERT).

The "Heptyl Chain" Effect

The critical differentiator for PV8 is the 7-carbon alpha-alkyl chain.[1][2]

  • Lipophilicity: The extended chain increases

    
    , theoretically enhancing Blood-Brain Barrier (BBB) penetration.[2]
    
  • Steric Hindrance: However, in vitro assays suggest a "ceiling effect."[2] While

    
    -PVP (propyl) fits the DAT orthosteric binding site optimally, the heptyl chain of PV8 introduces steric clashes that may slightly reduce binding affinity (
    
    
    
    ) compared to
    
    
    -PVP, despite the higher lipophilicity.
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the structural features governing binding.

PV8_SAR PV8 PV8 (Ligand) DAT Dopamine Transporter (Transmembrane Protein) PV8->DAT Competitive Inhibition (Blocks Reuptake) Pyrrolidine Pyrrolidine Ring: Essential for DAT selectivity PV8->Pyrrolidine Heptyl Heptyl Chain (C7): High Lipophilicity / Steric Bulk PV8->Heptyl Ketone Beta-Ketone: Reduces potency vs. parent alkanes PV8->Ketone Synapse Synaptic Cleft (Dopamine Accumulation) DAT->Synapse Prevents DA Clearance Signal Hyper-Locomotion & Euphoria Synapse->Signal Adrenergic Storm

Figure 1: Structural determinants of PV8 pharmacodynamics and its inhibition of the Dopamine Transporter.[1][2]

Metabolic Profiling & Biotransformation[2][3]

Understanding the metabolic fate of PV8 is mandatory for developing valid urinalysis protocols, as the parent drug may be fully eliminated in late-phase samples.

According to Swortwood et al. (2016) , PV8 undergoes extensive Phase I metabolism. Unlike


-PHP (which favors pyrrolidine ring oxidation), PV8 favors oxidation of the aliphatic side chain .
Primary Metabolic Pathways[2]
  • 
     and 
    
    
    
    Hydroxylation:
    Oxidation occurs on the long heptyl chain.[2][3] This is the dominant pathway due to the chain's exposure to CYP450 enzymes.
  • Ketone Reduction: Conversion of the beta-ketone to an alcohol.[2]

  • 2''-Oxo Formation: Oxidation of the pyrrolidine ring (lactam formation).[2]

PV8_Metabolism Parent PV8 (Parent) [M+H]+ 260.2 Phase1_A Metabolite 1: HO-PV8 (Side Chain) (Omega/Omega-1 Hydroxylation) Parent->Phase1_A CYP450 (Major Pathway) Phase1_B Metabolite 2: Dihydro-PV8 (Ketone Reduction) Parent->Phase1_B Reductases Phase1_C Metabolite 3: 2''-Oxo-PV8 (Lactam Formation) Parent->Phase1_C Oxidation Phase2 Glucuronide Conjugates (Urinary Excretion) Phase1_A->Phase2 UGT Enzymes Phase1_B->Phase2

Figure 2: Major metabolic transformations of PV8.[1][2] Side-chain hydroxylation is the primary biomarker target.[1][2]

Analytical Methodologies

For forensic confirmation, reliance on the parent compound alone is risky. The following protocols integrate parent detection with metabolite confirmation.

Sample Preparation (Urine/Blood)

Note: Avoid harsh acidic hydrolysis, as it may degrade the beta-ketone moiety.[2] Enzymatic hydrolysis (Beta-glucuronidase) is recommended if measuring total metabolites.[1][2]

  • Aliquot: 200

    
    L of specimen.
    
  • Internal Standard: Add 20

    
    L of 
    
    
    
    -PVP-d8 (or specific PV8-d8 if available).
  • Buffer: Add 200

    
    L 0.1 M Phosphate Buffer (pH 6.0).
    
  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (HCX) cartridges.

    • Wash:

      
      , then 0.1 M Acetic Acid, then Methanol.
      
    • Elute: Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2).[2]

  • Reconstitution: Evaporate to dryness under

    
    ; reconstitute in 100 
    
    
    
    L Mobile Phase A.
LC-MS/MS Quantitative Protocol

Instrument: Triple Quadrupole MS (ESI+). Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 100mm). Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.[4]

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
PV8 260.2126.1 (Pyrrolidine+Heptyl)91.1 (Tropylium)20 / 35
OH-PV8 (Metabolite) 276.2142.1124.122 / 38
IS (

-PVP-d8)
239.2134.191.120 / 35

Technical Insight: The product ion at


 126.1 is characteristic of the iminium ion formed by the pyrrolidine ring and the heptyl chain alpha-cleavage. This shift from the 

98 of

-PVP (propyl chain) is the definitive mass spectral identifier.[1][2]
GC-MS Considerations

In Electron Impact (EI) ionization, PV8 undergoes alpha-cleavage between the carbonyl carbon and the alpha-carbon.[1][2]

  • Base Peak:

    
     154 (The iminium ion: 
    
    
    
    ).
  • Secondary Ions:

    
     77 (Phenyl), 
    
    
    
    105 (Benzoyl).
  • Molecular Ion: Weak or absent (

    
     259).[2]
    

Toxicology & Safety Profile

Warning: PV8 is a Schedule I Controlled Substance (USA) with high abuse potential.[2]

  • Toxicity: Cytotoxicity assays in HepG2 cells indicate PV8 induces mitochondrial dysfunction and oxidative stress at concentrations

    
    .[2]
    
  • Clinical Presentation: Sympathomimetic toxidrome—tachycardia, hypertension, hyperthermia, and agitation. "Excited Delirium" is a significant risk factor due to the potent dopaminergic surge.

  • Handling: As a hydrochloride salt, it is a fine particulate. Use a fume hood and N95/P100 respiratory protection to prevent mucosal absorption.[2]

References

  • Swortwood, M. J., et al. (2016).[5] First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.

  • Uchiyama, N., et al. (2013). Two new-type cannabinoid analogs and a new synthetic cathinone analog (PV8) identified in illegal products.[1][2] Forensic Toxicology. [1]

  • Drug Enforcement Administration (DEA). (2014).[2] Schedules of Controlled Substances: Temporary Placement of 10 Synthetic Cathinones into Schedule I. Federal Register.[2][6]

  • Cayman Chemical. (2023).[2] PV8 (hydrochloride) Product Information & Safety Data Sheet.

Sources

Protocols & Analytical Methods

Method

LC-QTOF-MS method for PV8 (hydrochloride) identification

Application Note: High-Resolution Mass Spectrometry Profiling of PV8 ( -PHPP) Hydrochloride Executive Summary The emergence of New Psychoactive Substances (NPS) requires analytical methods capable of high specificity and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of PV8 ( -PHPP) Hydrochloride

Executive Summary

The emergence of New Psychoactive Substances (NPS) requires analytical methods capable of high specificity and structural elucidation. PV8 (


-pyrrolidinoheptiophenone), a synthetic cathinone and homolog of 

-PVP, presents identification challenges due to its structural similarity to other "bath salts" like

-PHP and

-PVP.

This Application Note details a robust LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) protocol for the unequivocal identification of PV8 hydrochloride. Unlike triple-quadrupole methods limited to targeted MRM transitions, this high-resolution workflow enables:

  • Exact Mass Confirmation: <5 ppm mass accuracy for the protonated precursor.

  • Isomer Differentiation: Chromatographic and spectral separation from structural isomers.

  • Fragment Elucidation: Detailed mapping of the fragmentation pathway for retrospective data analysis.

Chemical Identity & Properties

PV8 is characterized by a phenyl ring, a ketone group, a heptyl chain (7 carbons total length), and a pyrrolidine ring.

PropertyDetail
Common Name PV8,

-PHPP,

-Pyrrolidinoheptiophenone
IUPAC Name 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone
Chemical Formula

Monoisotopic Mass 259.1936 Da
Protonated Ion

260.2009 Da
Key Structural Feature Extension of the alkyl chain by one carbon compared to

-PHP (

) and two compared to

-PVP (

).[1]

Experimental Protocol

Sample Preparation

Causality: Synthetic cathinones are thermally unstable; therefore, gentle extraction methods are preferred over aggressive hydrolysis or high-temperature GC preps.

Protocol A: Urine (Dilute-and-Shoot)

  • Centrifuge urine sample at 10,000 x g for 5 minutes to remove particulates.

  • Dilute 100

    
    L of supernatant with 900 
    
    
    
    L of Initial Mobile Phase (95:5 Water:Acetonitrile).
  • Add internal standard (e.g.,

    
    -PVP-d8) to a final concentration of 100 ng/mL.
    
  • Vortex and transfer to an autosampler vial.

Protocol B: Seized Powder/Solid

  • Dissolve 1 mg of powder in 10 mL of Methanol (LC-MS grade).

  • Sonicate for 10 minutes.

  • Dilute 1:1000 in Initial Mobile Phase to avoid detector saturation.

Liquid Chromatography Conditions

Rationale: A C18 column with high carbon load is selected to ensure adequate retention of the hydrophobic alkyl chain of PV8, separating it from more polar matrix interferences.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8

    
    m).
    
  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5

    
    L.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold
1.00 5 Desalting
10.00 95 Linear Ramp
12.00 95 Wash
12.10 5 Re-equilibration

| 15.00 | 5 | End |

QTOF-MS Source & Acquisition Parameters

Rationale: Electrospray Ionization (ESI) in positive mode is essential for protonating the basic nitrogen in the pyrrolidine ring.

  • Ionization: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325°C.

  • Drying Gas: 10 L/min.

  • Nebulizer: 35 psig.

  • Fragmentor: 125 V (Optimized to prevent in-source fragmentation while maximizing transmission).

  • Acquisition Mode: Data-Dependent Acquisition (Auto MS/MS).

    • Mass Range: 50–1000

      
      .
      
    • Scan Rate: 3 spectra/sec.

    • Collision Energy: Ramp 10–40 eV (Ensures generation of both precursor and diverse product ions).

Results & Discussion

Accurate Mass & Elemental Composition

The primary identification metric is the accurate mass of the precursor ion. The QTOF provides sufficient resolution to distinguish PV8 from potential isobaric interferences, though not from positional isomers (which requires retention time matching).

Ion SpeciesFormulaTheoretical

Measured

Error (ppm)
Precursor


260.2009260.2014+1.9
Isotope


261.2042261.2045+1.1
Fragmentation Pathway Analysis

Understanding the fragmentation is critical for distinguishing PV8 from its homologs (


-PVP, 

-PHP). The fragmentation follows a predictable alpha-cleavage mechanism characteristic of cathinones.

Mechanism:

  • 
    -Cleavage:  The bond between the carbonyl carbon and the alpha-carbon breaks.
    
  • Charge Retention: The charge can be retained on the benzoyl moiety (

    
     105) or the iminium moiety (
    
    
    
    154).
  • Diagnostic Value: The

    
     154.1590  ion is specific to the pyrrolidine ring + heptyl chain combination. In contrast, 
    
    
    
    -PVP yields
    
    
    126, and
    
    
    -PHP yields
    
    
    140.[3]

FragmentationPathway Parent PV8 Precursor [M+H]+: 260.2009 (C17H26NO+) FragmentA Iminium Ion (Diagnostic) m/z: 154.1590 (C10H20N+) Parent->FragmentA Alpha-Cleavage (Loss of Benzoyl) FragmentB Benzoyl Ion (Common) m/z: 105.0335 (C7H5O+) Parent->FragmentB Alpha-Cleavage (Loss of Iminium) FragmentD Pyrrolidine Ring m/z: 70.0651 (C4H8N+) FragmentA->FragmentD Secondary Fragmentation (High CE) FragmentC Phenyl Ion m/z: 77.0386 (C6H5+) FragmentB->FragmentC Loss of CO (-28 Da)

Figure 1: Proposed fragmentation pathway of PV8 under ESI-QTOF conditions. The m/z 154 ion is the primary differentiator from other homologs.

Homolog Differentiation

The following table illustrates why accurate mass MS/MS is superior to standard MS for distinguishing the "PVP" family.

CompoundAlkyl ChainPrecursor (

)
Diagnostic Iminium Ion (

)
Benzoyl Ion (

)

-PVP
Propyl (

)
232.1696126.1277105.0335

-PHP
Butyl (

)
246.1852140.1434105.0335
PV8 (

-PHPP)
Pentyl (

)
260.2009 154.1590 105.0335

Note: All contain the same pyrrolidine ring and phenyl ring, making the benzoyl ion (105) common to all, and thus non-specific.

System Suitability & Validation

To ensure the trustworthiness of the generated data, the following system suitability tests (SST) must be performed prior to batch analysis.

  • Mass Accuracy Check: Infuse a reference mass solution (e.g., Agilent Tune Mix). Mass error must be < 2 ppm for the calibrant ions.

  • Retention Time Stability: Inject a PV8 standard (100 ng/mL) 5 times. RT %RSD must be < 0.5%.

  • Sensitivity (S/N): The signal-to-noise ratio for the 10 ng/mL standard must exceed 10:1.

  • Carryover: Inject a blank solvent immediately after the highest calibrator (1000 ng/mL). No peak should be detected at the retention time of PV8 > 0.1% of the standard area.

References

  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.

  • Uchiyama, N., et al. (2013). Two new-type cannabimimetic quinolinyl carboxylates, QUPIC and QUCHIC, two new synthetic cathinones, alpha-PVT and alpha-PVT, and a phenethylamine derivative 4-methyl-buphedrone identified in illegal products. Forensic Toxicology.

  • Cayman Chemical. (n.d.). PV8 (hydrochloride) Product Information & Safety Data Sheet.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Version 3.11.

Sources

Application

Application Note: High-Sensitivity Quantitation of PV8 (α-PHPP) in Biological Matrices via LC-MS/MS

Abstract & Scope This application note details a validated protocol for the quantitation of PV8 (α-pyrrolidinoheptanophenone) in human whole blood, plasma, and urine. PV8 is a synthetic cathinone and a structural homolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a validated protocol for the quantitation of PV8 (α-pyrrolidinoheptanophenone) in human whole blood, plasma, and urine. PV8 is a synthetic cathinone and a structural homolog of α-PHP, often identified in forensic casework involving "bath salts."

Because PV8 shares isobaric mass (


 260.2) with its isomer α-PiHpP (iso-PV8) , standard C18 chromatography often fails to resolve them, leading to false positives. This guide utilizes Biphenyl stationary phase chemistry  to achieve baseline separation. The method employs Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) to minimize matrix effects, ensuring compliance with SWGTOX/ASB validation standards.

Chemical Identity & Stability Profile[1]

Target Analyte
  • IUPAC Name: 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride

  • Common Names: PV8, α-PHPP, alpha-PHPP

  • Molecular Formula:

    
    
    
  • Exact Mass (Free Base): 259.1936 Da

  • Monoisotopic Mass $[M+H]^+: 260.2009 Da

Stability & Handling (Critical)

Synthetic cathinones are notoriously unstable in biological matrices, particularly at alkaline pH and room temperature. The ketone moiety is susceptible to reduction, and the molecule can undergo oxidative degradation.[1]

  • Blood Collection: Use Gray-top tubes (Sodium Fluoride/Potassium Oxalate). The fluoride inhibits enzymatic activity, and oxalate helps buffer pH.

  • Preservation: Samples must be stored at -20°C immediately upon receipt.

  • In-Process Stability: Autosampler temperature must be maintained at 4°C .

Experimental Protocol

Reagents and Standards
  • Reference Standard: PV8 Hydrochloride (1 mg/mL in MeOH).

  • Internal Standard (IS): α-PVP-d8 or α-PHP-d5 (100 µg/mL). Note: Deuterated PV8 is preferred if available; otherwise, α-PVP-d8 is the best structural surrogate.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.[2]

  • Buffers: Ammonium Formate (10 mM), Ammonium Hydroxide (28%).

Sample Preparation: Mixed-Mode Cation Exchange (SPE)

Liquid-Liquid Extraction (LLE) is cost-effective but often yields high matrix suppression for cathinones. We utilize Polymeric Strong Cation Exchange (MCX) cartridges (e.g., Oasis MCX or Strata-X-C) to leverage the basicity of the pyrrolidine nitrogen (


).
SPE Workflow Diagram

SPE_Workflow Start Sample Pre-treatment (200 µL Matrix + IS) Acidify Acidification Add 200 µL 4% H3PO4 (Target pH 2-3) Start->Acidify Ionize basic N Condition Condition Cartridge 1 mL MeOH -> 1 mL H2O Load Load Sample Gravity feed or low vacuum Condition->Load Wash1 Wash 1: Aqueous 1 mL 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: Organic 1 mL MeOH (Removes neutrals/acids) Wash1->Wash2 Elute Elution 2 x 250 µL 5% NH4OH in MeOH (Releases basic analytes) Wash2->Elute Break ionic bond Dry Evaporation & Reconstitution Dry under N2 @ 40°C Recon in Mobile Phase Elute->Dry

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. Acidification ensures PV8 is positively charged to bind to the sorbent, allowing aggressive washing of neutral interferences.

Instrumental Analysis (LC-MS/MS)
Chromatographic Conditions

The separation of PV8 from its isomer α-PiHpP is achieved using a Biphenyl column. The


 interactions offered by the biphenyl phase provide superior selectivity for isomeric cathinones compared to C18.
  • System: UHPLC coupled to Triple Quadrupole MS.[3]

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Column Temp: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B
0.00 5
0.50 5
6.00 95
7.50 95
7.60 5

| 10.00 | 5 (Re-equilibration) |

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (

)
Product (

)
RoleCE (eV)Origin of Fragment
PV8 260.2 91.1 Quantifier 35Tropylium ion (Benzyl)
260.2155.1Qualifier 120Iminium ion (Loss of Benzoyl)
260.2189.1Qualifier 215Loss of Pyrrolidine
IS (α-PVP-d8) 240.291.1Quantifier35Tropylium ion

Note: The transition 260.2 -> 91.1 is the most abundant but non-specific (shared by many cathinones). Qualifier 1 (155.1) is critical for confirming the specific alkyl chain length of PV8.

Validation & Quality Assurance

This method is designed to meet ANSI/ASB Standard 036 (formerly SWGTOX) requirements.

Linearity & Sensitivity
  • Calibration Range: 1.0 ng/mL – 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LOD: 0.2 ng/mL (S/N > 3).

  • LOQ: 1.0 ng/mL (S/N > 10, %CV < 20%).

Specificity (Isomer Resolution)

Users must verify the separation of PV8 from α-PiHpP (iso-PV8).

  • PV8 RT: ~6.4 min

  • α-PiHpP RT: ~6.2 min

  • Requirement: Resolution (

    
    ) must be > 1.5. If peaks co-elute, lower the initial %B or decrease the gradient slope.
    
Matrix Effect

Matrix effect (ME) is calculated as:



  • Acceptance Criteria: ME should be within ±25%.[4] The MCX extraction typically yields ME between -10% and +10% for blood samples.

Data Interpretation & Troubleshooting

Metabolic Markers

While this protocol quantifies the parent drug PV8, detection of metabolites can confirm intake in urine samples where the parent drug is at low concentrations.

  • Major Metabolites:

    • Oxidation of the pyrrolidine ring (2''-oxo-PV8).

    • Hydroxylation of the alkyl chain.

    • Reduction of the ketone (dihydro-PV8).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Incorrect pH during SPE load.Ensure sample is acidified (pH < 3) to ionize the pyrrolidine nitrogen.
High Backpressure Protein precipitation in column.Ensure Wash 1 (Aqueous) in SPE is sufficient; consider increasing wash volume.
Peak Tailing Secondary interactions.Increase Ammonium Formate concentration to 10mM to mask free silanols.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Paul, M., et al. (2015). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Drug Testing and Analysis. Link

  • Uchiyama, N., et al. (2013). Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB), and other new psychoactive substances. Forensic Toxicology. Link

  • Center for Forensic Science Research & Education (CFSRE). (2025). New Drug Monograph: Alpha-PiHpP. Link

Sources

Method

Introduction: The Need for In Vivo Characterization of Novel Synthetic Cathinones

An Application Note for the In Vivo Evaluation of PV8 (hydrochloride) in Animal Models For Researchers, Scientists, and Drug Development Professionals Disclaimer: PV8 (hydrochloride), also known as α-Pyrrolidinoheptaphen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the In Vivo Evaluation of PV8 (hydrochloride) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: PV8 (hydrochloride), also known as α-Pyrrolidinoheptaphenone (α-PHPP), is a psychoactive synthetic cathinone and is regulated as a Schedule I controlled substance in the United States and other jurisdictions.[1][2] All research must be conducted in compliance with local, national, and international regulations, and with the appropriate licenses. The following application note is intended for legitimate scientific research and forensic applications only.

Novel psychoactive substances (NPS) continually emerge, posing significant challenges to public health and forensic toxicology.[3][4] PV8 (hydrochloride) is a designer drug belonging to the pyrrolidinophenone class of cathinones, structurally related to more well-known stimulants like α-PVP and MDPV.[2][4] As a class, synthetic cathinones typically act as central nervous system stimulants by modulating monoamine neurotransmitter systems.[5][6] However, subtle structural modifications, such as the extended alkyl chain in PV8, can significantly alter pharmacological, pharmacokinetic, and toxicological profiles.

Controlled in vivo studies are critical for elucidating the specific effects of novel compounds like PV8, but as of now, no such studies have been published in peer-reviewed literature.[3][4] This guide, therefore, serves as a comprehensive methodological framework for researchers to design and execute foundational in vivo studies in rodent models. It synthesizes established protocols for related synthetic cathinones and general toxicological principles to provide a scientifically rigorous approach to characterizing the abuse liability, psychostimulant effects, and safety profile of PV8.

Part 1: Foundational Knowledge and Pre-Experimental Design

Predicted Mechanism of Action

PV8's structure, featuring a pyrrolidine ring, strongly suggests it functions as a monoamine transporter inhibitor.[6] Similar to α-PVP and MDPV, it is predicted to have a higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[6][7] The primary hypothesis is that PV8 administration will lead to a dose-dependent increase in synaptic dopamine and norepinephrine, resulting in pronounced psychostimulant effects.

PV8_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PV8 PV8 DAT Dopamine Transporter (DAT) PV8->DAT Blocks DA_vesicle Dopamine (DA) Vesicles DA_synapse DA DA_vesicle->DA_synapse Release DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds

Caption: Predicted mechanism of PV8 as a dopamine reuptake inhibitor.

Compound Verification and Formulation

Before commencing any in vivo experiment, the identity and purity of the PV8 (hydrochloride) test article must be confirmed via analytical methods (e.g., GC-MS, LC-MS, NMR).

Vehicle Selection: The hydrochloride salt of PV8 is expected to be water-soluble.

  • Primary Vehicle: Sterile 0.9% saline is the recommended starting vehicle.[5]

  • Solubility Testing: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) to ensure the compound fully dissolves. If solubility is poor, alternative vehicles like a mixture of ethanol, Cremophor EL, and saline may be considered, though these can have their own physiological effects and require appropriate vehicle controls.[5]

Animal Model Selection and Ethical Considerations
  • Species: Male Swiss-Webster mice or Sprague-Dawley rats are commonly used for evaluating the behavioral effects of synthetic cathinones and are recommended for initial studies.[5][8]

  • Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[7] Studies should be designed to use the minimum number of animals necessary to obtain statistically significant results.[9]

Part 2: A Phased Approach to In Vivo Study Execution

A logical, phased approach is essential to safely and effectively characterize a novel compound. Initial studies should focus on toxicity and dose-ranging, followed by pharmacokinetic and pharmacodynamic evaluations.

In_Vivo_Study_Workflow cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) A Acute Toxicity & Dose-Range Finding B Determine MTD & Behaviorally Active Dose Range A->B C Single-Dose PK Study (IV and IP/SC/PO) B->C Inform PK Dosing E Locomotor Activity Assay B->E Inform PD Dosing D Characterize Cmax, Tmax, AUC, and Half-life C->D D->E Correlate exposure with effect G Assess Abuse Liability & Subjective Effects E->G F Drug Discrimination Studies F->G

Caption: Logical workflow for the in vivo characterization of PV8.

Phase 1: Acute Toxicity and Dose-Range Finding

The primary goal is to determine the maximum tolerated dose (MTD) and identify a range of doses that produce behavioral effects without overt toxicity.[10][11]

Protocol:

  • Use a small group of mice (n=3-5 per group).

  • Administer escalating doses of PV8 (e.g., 1, 3, 10, 30, 100 mg/kg, intraperitoneally [IP]).

  • Include a vehicle control group.

  • Observe animals continuously for the first 4 hours and then periodically for up to 14 days.[10]

  • Record clinical signs of toxicity, such as stereotypy, convulsions, ataxia, and mortality.

Parameter Description Example Endpoint
Dose Range Logarithmically spaced doses to cover a wide range.1, 3, 10, 30, 100 mg/kg
Observation Period Monitor for acute and delayed toxicity.Up to 14 days
Key Observations Stereotypy, convulsions, respiratory distress, mortality.Note dose at which severe adverse effects occur.
MTD Determination Highest dose that does not produce life-threatening toxicity.e.g., 30 mg/kg
Behavioral Range Doses that produce measurable activity without severe toxicity.e.g., 1-10 mg/kg

Table 1: Parameters for an Acute Toxicity and Dose-Range Finding Study.

Phase 2: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of PV8 is crucial for interpreting behavioral data. Human metabolism studies show PV8 has a short half-life and is biotransformed via hydroxylation, ketone reduction, and other pathways.[3][4] Animal PK studies are needed to confirm these characteristics in preclinical models.

Study Design:

  • Administer a single, behaviorally active, non-toxic dose of PV8 via both intravenous (IV) and the intended behavioral testing route (e.g., IP).

  • Collect serial blood samples at specified time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Analyze plasma concentrations of PV8 and its major metabolites using LC-MS/MS.

PK Parameter Description Importance
Cmax Maximum plasma concentration.Relates to peak drug effect and potential toxicity.
Tmax Time to reach Cmax.Informs the optimal timing for behavioral observations.
AUC Area Under the Curve (total drug exposure).Provides a measure of overall drug exposure.
t₁/₂ Half-life.Determines the duration of action and dosing interval.
Bioavailability (F%) Fraction of drug absorbed from a non-IV route.Compares exposure across different administration routes.

Table 2: Key Pharmacokinetic Parameters to Determine for PV8.

Phase 3: Pharmacodynamic (PD) and Behavioral Assessment

Based on the data from Phases 1 and 2, well-designed behavioral studies can be conducted to assess the psychostimulant properties and abuse potential of PV8.

Locomotor Activity: This is a primary screen for psychostimulant effects.[8][12] Compounds like cocaine, methamphetamine, and other synthetic cathinones dose-dependently increase locomotor activity in rodents.[8]

Drug Discrimination: This paradigm is considered the gold standard in animals for assessing the subjective effects of drugs, which is highly correlated with abuse potential in humans.[7][12] Animals are trained to discriminate a known drug of abuse (e.g., cocaine or methamphetamine) from vehicle. The test compound (PV8) is then administered to see if it substitutes for the training drug, indicating similar subjective effects.

Abuse_Liability_Logic cluster_loco Locomotor Assay cluster_dd Drug Discrimination Assay A Test Compound: PV8 B Dose-dependent increase in locomotor activity? A->B E Does PV8 substitute for the training drug? A->E C Sensitization with repeated dosing? B->C Result High Abuse Potential C->Result Indicates Stimulant Properties D Train animals to discriminate Cocaine/Meth vs. Vehicle D->E E->Result Indicates Similar Subjective Effects to Drugs of Abuse

Caption: Logic for integrating behavioral data to assess abuse liability.

Part 3: Detailed Experimental Protocols

Protocol 1: Rodent Locomotor Activity Assessment

Objective: To determine if PV8 produces psychostimulant-like effects by measuring changes in spontaneous locomotor activity.

Materials:

  • PV8 (hydrochloride), analytical grade

  • Sterile 0.9% saline

  • Test animals (e.g., Male Swiss-Webster mice)

  • Locomotor activity chambers equipped with infrared beams

  • Appropriate animal scales and injection syringes

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each mouse into an individual locomotor activity chamber and allow them to habituate for 30-60 minutes. Record activity during this period to establish a baseline.

  • Dosing:

    • Divide animals into groups (n=8-10 per group).

    • Groups should include a vehicle control and at least 3-4 doses of PV8 (e.g., 1, 3, 10 mg/kg, IP), selected based on dose-range finding studies.

    • A positive control group (e.g., cocaine 10 mg/kg, IP) is highly recommended for comparison.

  • Administration: Remove each animal from its chamber, weigh it, inject the assigned treatment (volume typically 10 mL/kg), and immediately return it to the chamber.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for at least 120 minutes post-injection. The duration should be informed by PK data if available.[8]

  • Data Analysis: Analyze the data using a two-way ANOVA (Treatment x Time), followed by post-hoc tests to compare individual dose groups to the vehicle control at each time point. Calculate the total activity over the entire session and analyze using a one-way ANOVA.

Protocol 2: Drug Discrimination in Rats

Objective: To determine if PV8 produces subjective effects similar to known psychostimulants like cocaine or methamphetamine.

Materials:

  • Standard two-lever operant conditioning chambers

  • Test animals (e.g., Male Sprague-Dawley rats, maintained at ~85% of their free-feeding body weight)

  • Training drugs (e.g., Cocaine HCl or Methamphetamine HCl)

  • PV8 (hydrochloride)

Procedure:

  • Training Phase:

    • Train rats to press a lever for a food reward on a fixed-ratio (FR) schedule.

    • Once responding is stable, begin discrimination training. Before each session, administer either the training drug (e.g., Cocaine 10 mg/kg, IP) or vehicle (saline).

    • Reinforcement is made contingent on pressing the correct lever: e.g., the left lever after a drug injection ("drug-appropriate lever") and the right lever after a vehicle injection ("vehicle-appropriate lever").

    • Training continues until rats reliably select the correct lever (>80% accuracy) for at least 8 consecutive sessions.

  • Testing Phase:

    • Once criteria are met, test sessions are introduced.

    • On a test day, the rat is injected with a novel dose of the training drug, a dose of PV8, or vehicle.

    • During test sessions, responses on either lever are reinforced to maintain responding behavior without biasing the choice.

    • A full dose-response curve for PV8 (e.g., 0.3, 1, 3, 10 mg/kg, IP) should be tested. Only one dose is tested per session, with training sessions conducted between test days to ensure performance is maintained.

  • Data Analysis:

    • The primary dependent variables are: (1) the percentage of responses on the drug-appropriate lever and (2) the overall response rate (responses/minute).

    • Full substitution is generally defined as >80% drug-appropriate responding.

    • Data are plotted as dose-response curves. A significant increase in drug-appropriate responding indicates that PV8 produces similar interoceptive cues as the training drug.[12]

References

  • BenchChem. (2025). Application Notes and Protocols for the Administration of Synthetic Cathinone Analogs in Rodent Models. Benchchem.
  • MedchemExpress. (n.d.). 3,4-Methylenedioxy PV8 hydrochloride. MedchemExpress.com.
  • Gatch, M. B., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. PubMed - NIH. [Link]

  • Gatch, M. B., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. ResearchGate. [Link]

  • Guidechem. (n.d.). PV-8 13415-55-9 wiki. Guidechem.
  • Hassan, W., et al. (2023). Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. PMC - NIH. [Link]

  • Alison, E. L., et al. (2021). Discriminative-Stimulus Effects of Synthetic Cathinones in Squirrel Monkeys. PMC - NIH. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinoheptaphenone. Wikipedia. [Link]

  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. PubMed - NIH. [Link]

  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. ResearchGate. [Link]

  • National Research Council. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. [Link]

  • Selvita. (n.d.). Toxicology. Selvita. [Link]

  • Weiner, M. L., et al. (2003). Evaluation of the toxicity of polyvinylacetate phthalate in experimental animals. PubMed - NIH. [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]

  • The Center for Forensic Science Research & Education. (2021). Methylenedioxy-PV8. CFSRE. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (1992). Clinical pharmacokinetics in veterinary medicine. PubMed - NIH. [Link]

  • Olfert, E. D., et al. (2017). Toxicity studies of drugs and chemicals in animals: an overview. CABI Digital Library. [Link]

  • Ghosh, D., et al. (2022). Role of animal models in biomedical research: a review. PMC - NIH. [Link]

  • Moreira, D., et al. (2017). Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies. PMC - NIH. [Link]

  • Liu, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Steele, V. E. (2009). Preclinical Animal Models for the Development of Cancer Chemoprevention Drugs. ResearchGate. [Link]

Sources

Application

Application Note: Protocol for Dissolving PV8 (Hydrochloride) for Experimental Applications

-PHPP (PV8) HCl Regulatory Status: SCHEDULE I (USA) – Strict compliance with DEA regulations and local laws is mandatory. Introduction & Scientific Context PV8 (alpha-Pyrrolidinoheptiophenone) hydrochloride is a syntheti...

Author: BenchChem Technical Support Team. Date: February 2026


-PHPP (PV8) HCl
Regulatory Status: SCHEDULE I (USA)  – Strict compliance with DEA regulations and local laws is mandatory.

Introduction & Scientific Context

PV8 (alpha-Pyrrolidinoheptiophenone) hydrochloride is a synthetic cathinone derivative characterized by a phenyl ring, a heptanophenone core, and a pyrrolidine ring. As a homolog of


-PVP, the extension of the alkyl chain to seven carbons (heptyl) significantly increases its lipophilicity (

) compared to its predecessors.

The Solubility Challenge: While the hydrochloride salt form confers water solubility, the extended aliphatic chain creates an amphiphilic structure that is prone to aggregation or precipitation in high-salt aqueous buffers (like PBS) at neutral pH. Inconsistent solubilization is a primary source of error in neuropharmacological assays, leading to "hot spots" in cellular dosing or erratic bioavailability in in vivo models.

This guide provides a standardized, self-validating protocol to generate stable stock solutions and homogenous working solutions, ensuring experimental reproducibility.

Physicochemical Profile & Solubility Data

Before initiating the protocol, review the specific properties of PV8 HCl to inform solvent choice.

ParameterSpecificationNotes
Chemical Name 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, HCl

-PHPP HCl
Molecular Weight 295.9 g/mol
Appearance Crystalline SolidHygroscopic; store with desiccant
Solubility (DMSO) ~20 mg/mLRecommended for Stock
Solubility (Ethanol) ~25 mg/mLGood alternative for stock
Solubility (PBS pH 7.2) ~2 mg/mLLow. Risk of precipitation >2 mg/mL
Stability (Solid) >2 YearsAt -20°C, protected from light
Stability (Solution) >1 Year (DMSO/-20°C)Aqueous solutions hydrolyze; use fresh

Protocol A: Preparation of Master Stock Solution (Organic)

Objective: Create a high-concentration, stable "Master Stock" (typically 10 mM or 5 mg/mL) suitable for long-term storage.

Reagents & Equipment[4][5]
  • PV8 HCl Reference Standard (Solid)[1][2]

  • Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9% (Cell Culture Grade)
    
  • Vortex Mixer

  • Amber Glass Vials (Borosilicate) with PTFE-lined caps

  • Anti-static gun (optional but recommended for small mass weighing)

Methodology
  • Environmental Control: Perform all weighing in a dedicated fume hood complying with Schedule I handling protocols.

  • Weighing: Accurately weigh the PV8 HCl powder.

    • Expert Insight: HCl salts are hygroscopic. If the compound clumps, do not attempt to crush it inside the stock vial; crush on the weighing boat to ensure rapid dissolution.

  • Solvent Addition (The "Wetting" Step):

    • Add 50% of the calculated DMSO volume.

    • Vortex vigorously for 30 seconds.

    • Add the remaining 50% of DMSO.

    • Reasoning: Incremental addition prevents the formation of a "gel layer" on the crystal surface, which can occur with long-chain cathinones in viscous solvents like DMSO.

  • Visual Validation: Hold the vial up to a light source. Inspect for "Schlieren lines" (wavy lines indicating density differences). Vortex until the solution is perfectly clear and refractive index is uniform.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Protocol B: Preparation of Aqueous Working Solution

Objective: Dilute the Master Stock into an aqueous buffer for biological application without inducing precipitation.

Critical Mechanism: The "Crash" Method

Directly dumping a bolus of DMSO stock into water often causes the hydrophobic compound to precipitate instantly. We use a step-down dilution technique.

Methodology
  • Calculate the Dilution: Ensure the final DMSO concentration remains below the toxicity threshold for your assay (typically <0.1% for cell culture, <10% for some in vivo routes).

  • Preparation of Vehicle: Pre-warm your aqueous buffer (PBS or Saline) to 37°C.

    • Expert Insight: PV8 solubility is endothermic; warm buffers reduce the kinetic barrier to solvation.

  • Rapid Dispersion (The Drop-wise Technique):

    • Place the vortex on a medium setting.

    • While vortexing the buffer, add the DMSO Master Stock drop-wise into the center of the vortex cone.

    • DO NOT add stock to a static tube and then mix. This creates local regions of high concentration that trigger nucleation (precipitation).

  • Validation (The Tyndall Effect):

    • Shine a laser pointer or bright focused light through the working solution.

    • Pass: Beam passes through with no scattering.

    • Fail: A visible beam path (fog/haze) indicates micro-precipitation. Discard and repeat with a lower concentration or slower addition.

Visualizations

Diagram 1: Solubilization Workflow

This diagram illustrates the critical decision points between storage stability and experimental application.

PV8_Solubilization Powder PV8 HCl Powder (Hygroscopic) Weigh Weighing (Anti-static) Powder->Weigh DMSO Dissolve in DMSO (20 mg/mL) Weigh->DMSO Anhydrous Stock Master Stock (-20°C Storage) DMSO->Stock Aliquot Dilution Step-Down Dilution (Dropwise into Vortex) Stock->Dilution Thaw Aqueous Working Solution (PBS/Saline) Dilution->Aqueous < 2 mg/mL Check Tyndall Effect Check (Laser Validation) Aqueous->Check Check->Dilution Cloudy (Retry) Exp Experiment (In Vitro / In Vivo) Check->Exp Clear

Caption: Workflow for converting solid PV8 HCl into stable stock and validated working solutions.

Diagram 2: Stability & Degradation Logic

Understanding why aqueous storage is forbidden for cathinones.

Stability_Logic Stock_DMSO DMSO Stock (Aprotic Solvent) Stable Stable >1 Year Stock_DMSO->Stable Frozen Stock_Water Aqueous Stock (Protic Solvent) Hydrolysis Hydrolysis of Imine/Ketone Stock_Water->Hydrolysis pH > 7 Oxidation Oxidative Dimerization (Color Change) Stock_Water->Oxidation Light/Air Degraded Loss of Potency (< 24 Hours) Hydrolysis->Degraded Oxidation->Degraded

Caption: Mechanistic rationale for avoiding aqueous storage: Cathinones are unstable in protic solvents.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 129844528, PV8 hydrochloride. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2014). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2015). Risk assessment of new psychoactive substances. Retrieved from [Link]

Sources

Method

Application Note: Advanced Cytotoxicity Profiling of PV8 (Hydrochloride)

-Pyrrolidinoheptaphenone (PV8) Toxicity Introduction & Scope PV8 (hydrochloride) , chemically known as -pyrrolidinoheptaphenone ( -PHPP) , is a synthetic cathinone and a higher homolog of -PHP.[1] As a Schedule I control...

Author: BenchChem Technical Support Team. Date: February 2026


-Pyrrolidinoheptaphenone (PV8) Toxicity

Introduction & Scope

PV8 (hydrochloride) , chemically known as


-pyrrolidinoheptaphenone (

-PHPP)
, is a synthetic cathinone and a higher homolog of

-PHP.[1] As a Schedule I controlled substance in many jurisdictions, it is a potent psychostimulant that inhibits dopamine and norepinephrine reuptake.

While its pharmacological profile mimics other "bath salts" like MDPV, its extended heptyl chain increases lipophilicity, altering its blood-brain barrier permeability and cellular retention. This application note provides a rigorous, self-validating framework for determining the cytotoxic potential of PV8 in vitro. We focus on distinguishing between metabolic impairment (mitochondrial dysfunction) and membrane compromise (necrosis) using a multi-parametric approach.

Target Audience: Toxicologists, Neuropharmacologists, and Drug Safety Officers.

Experimental Design Strategy

To generate data that meets regulatory and publication standards (E-E-A-T), we cannot rely on a single endpoint. We employ a "Toxicity Triad" approach:

  • Metabolic Activity (MTT Assay): Measures mitochondrial dehydrogenase activity. A reduction here indicates cellular stress or cytostasis.

  • Membrane Integrity (LDH Release): Measures the leakage of Lactate Dehydrogenase. A rise here confirms physical cell rupture (necrosis).

  • Mechanistic Insight (ROS Generation): Determines if oxidative stress is the upstream driver of the observed toxicity.

Cell Model Selection
  • SH-SY5Y (Human Neuroblastoma): The Gold Standard for cathinone neurotoxicity. These cells express relevant monoamine transporters (DAT/NET), making them susceptible to PV8-mediated uptake and intracellular accumulation.

  • HepG2 (Human Hepatocellular Carcinoma): Secondary model for assessing metabolic clearance and hepatotoxicity.

Material Preparation & Handling[2]

Compound: PV8 (hydrochloride) [CAS: 13415-55-9] Molecular Weight: 295.8 g/mol [2][3]

Stock Solution Protocol

PV8 HCl is a hydrophilic salt, but for consistent cellular dosing and long-term stability, a DMSO stock is recommended to prevent hydrolysis during storage.

  • Weighing: Weigh 5.92 mg of PV8 HCl powder in a static-free environment.

  • Solubilization: Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to create a 20 mM Stock Solution .

    • Note: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Working Solutions (Day of Assay)

Prepare serial dilutions in serum-free culture media (e.g., DMEM/F12). Serum proteins (albumin) can bind lipophilic cathinones, artificially shifting the IC50.

  • Dose Range: 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1000 µM.

  • Vehicle Control: Media + DMSO (matched to the highest concentration used, typically 0.5%).

Protocol A: Metabolic Viability (MTT Assay)

This assay quantifies the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Step-by-Step Methodology
  • Seeding:

    • Harvest SH-SY5Y cells and resuspend at

      
       cells/mL.
      
    • Dispense 100 µL/well (

      
       cells) into a 96-well clear flat-bottom plate.
      
    • Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS; do not use them for data.

    • Incubate for 24 hours at 37°C, 5% CO

      
      .
      
  • Treatment:

    • Aspirate old media carefully (do not disturb the semi-adherent neuronal cells).

    • Add 100 µL of PV8 working solutions (10–1000 µM) to respective wells (n=4 replicates per concentration).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (10% Triton X-100 or 100 µM Rotenone).

    • Incubate for 24 or 48 hours .

  • MTT Addition:

    • Prepare MTT solution (5 mg/mL in PBS). Filter sterilize (0.22 µm).

    • Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL).

    • Incubate for 3–4 hours at 37°C. Look for purple precipitate (formazan crystals) under a microscope.

  • Solubilization:

    • Carefully aspirate media (critical step: do not suck up crystals).

    • Add 100 µL DMSO to each well.

    • Place plate on an orbital shaker (low speed) for 10 minutes to dissolve crystals.

  • Quantification:

    • Measure absorbance at 570 nm (signal) and 630 nm (background reference) using a microplate reader.

    • Calculate % Viability:

      
      
      

Protocol B: Membrane Integrity (LDH Leakage)

LDH is a stable cytosolic enzyme released upon cell lysis. This assay is non-destructive to the cell monolayer if supernatants are removed carefully, allowing for multiplexing.

Step-by-Step Methodology
  • Supernatant Collection:

    • Using the same plates from the treatment phase (before MTT addition), transfer 50 µL of culture supernatant to a new 96-well plate.

    • Note: Include a "Maximum Release" control (cells treated with lysis buffer 45 mins prior to collection).

  • Reaction:

    • Prepare the LDH Reaction Mix (Lactate + NAD+ + Diaphorase + Tetrazolium) per kit manufacturer instructions.

    • Add 50 µL of Reaction Mix to the supernatant wells.

  • Incubation:

    • Incubate at Room Temperature (protected from light) for 30 minutes .

  • Stop & Read:

    • Add 50 µL Stop Solution (1M Acetic Acid or HCl).

    • Measure Absorbance at 490 nm .

  • Calculation:

    
    
    

Protocol C: Mechanistic Oxidative Stress (DCFH-DA)

Synthetic cathinones often induce toxicity via Reactive Oxygen Species (ROS). We use DCFH-DA, a cell-permeable probe that fluoresces upon oxidation.

Step-by-Step Methodology
  • Probe Loading (Pre-Treatment):

    • Wash SH-SY5Y cells once with warm HBSS (Hanks' Balanced Salt Solution).

    • Incubate cells with 25 µM DCFH-DA in HBSS for 45 minutes at 37°C in the dark.

  • Wash & Treat:

    • Wash cells

      
       with HBSS to remove extracellular dye (reduces background).
      
    • Add PV8 working solutions (diluted in HBSS, not phenol-red media) to cells.

  • Kinetic Reading:

    • Immediately place plate in a fluorescence reader pre-heated to 37°C.

    • Excitation: 485 nm | Emission: 535 nm .

    • Read every 15 minutes for 2 hours.

Visualization of Workflows & Mechanisms

Figure 1: Cytotoxicity Assay Workflow

This diagram illustrates the parallel processing of the described assays.

G Stock PV8 HCl Stock (20mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Treat Treatment Phase (24h - 48h) Dilution->Treat ROS ROS (DCFH-DA) (Separate Plate) Dilution->ROS Parallel Exp Seeding Seed SH-SY5Y (24h Recovery) Seeding->Treat Split Assay Split Treat->Split LDH LDH Assay (Supernatant) Split->LDH Transfer 50µL MTT MTT Assay (Adherent Cells) Split->MTT Remaining Cells

Caption: Workflow integrating LDH (supernatant) and MTT (cell body) assays from a single culture plate to maximize data consistency.

Figure 2: Proposed Mechanism of PV8 Cytotoxicity

Based on current cathinone literature, this pathway explains the link between PV8 exposure and cell death.

Mechanism PV8 PV8 (Extracellular) Transporter DAT/NET Transporters PV8->Transporter Accumulation Intracellular Accumulation Transporter->Accumulation Mito Mitochondrial Dysfunction Accumulation->Mito ROS ROS Surge (Oxidative Stress) Mito->ROS Caspase Caspase-3/7 Activation ROS->Caspase Necrosis Necrosis (High Dose) ROS->Necrosis >500 µM Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis

Caption: Mechanistic pathway where transporter-mediated uptake leads to mitochondrial stress, ROS generation, and dose-dependent cell death.

Data Interpretation & Expected Results

ParameterLow Dose (10-100 µM)High Dose (>250 µM)Interpretation
MTT (Viability) >90%<50%Dose-dependent metabolic inhibition.
LDH (Leakage) <10% (Baseline)>40%Membrane rupture indicates necrosis at high concentrations.
ROS (Fluorescence) 1.5x Control>3.0x ControlOxidative stress precedes cell death.

Calculation of IC50: Plot log(concentration) vs. normalized response using a non-linear regression (4-parameter logistic curve) in software like GraphPad Prism.

  • Expected IC50 for PV8 in SH-SY5Y: Typically ranges between 100 µM and 300 µM depending on exposure time (24h vs 48h).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69245534, alpha-Pyrrolidinoheptaphenone. Retrieved from [Link]

  • Valente, M. J., et al. (2016).[4] In vitro toxicity of the synthetic cathinone alpha-PVP in human neuroblastoma SH-SY5Y cells. Archives of Toxicology. (Contextual reference for cathinone cytotoxicity methods). Retrieved from [Link]

  • Wojcieszak, J., et al. (2020). Oxidative Stress and Mitochondrial Dysfunction in the Neurotoxicity of Synthetic Cathinones. International Journal of Molecular Sciences. Retrieved from [Link]

  • UNODC. (2021). Recommended methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime. Retrieved from [Link]

Sources

Application

Application Note: Enantioselective Analysis of PV8 (Hydrochloride) by Chiral HPLC

-Pyrrolidinoheptiophenone (PV8) Methodology: High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Chiral Stationary Phases (CSPs) Abstract & Introduction PV8 ( -pyrrolidinoheptiophenone) is a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026


-Pyrrolidinoheptiophenone (PV8)
Methodology:  High-Performance Liquid Chromatography (HPLC) with Polysaccharide-Based Chiral Stationary Phases (CSPs)

Abstract & Introduction

PV8 (


-pyrrolidinoheptiophenone) is a synthetic cathinone and a structural analog of 

-PVP and MDPV. It acts as a psychostimulant by inhibiting the reuptake of dopamine and norepinephrine.[1] Like its homologs, PV8 possesses a single chiral center at the

-carbon position, resulting in two enantiomers: (

)-PV8 and (

)-PV8.

In forensic toxicology and pharmacological research, enantioselective analysis is critical because:

  • Potency Differences: For pyrrolidinophenones, the (

    
    )-enantiomer is typically more potent at the dopamine transporter (DAT) than the (
    
    
    
    )-enantiomer.
  • Legal Implications: Intelligence on the enantiomeric excess (ee) can indicate the synthesis route (e.g., stereoselective synthesis vs. racemic precursors) and batch origin.

  • Metabolic Profiling: Enantiomers often exhibit distinct metabolic rates and pathways.

This guide details a robust protocol for separating PV8 enantiomers using Normal Phase (NP) chiral HPLC. The method utilizes an amylose-based stationary phase, which has shown superior selectivity for the pyrrolidinophenone class compared to other selectors.

Chemical Background & Separation Mechanism[2][3]

The Analyte
  • IUPAC Name: 1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride[2]

  • Molecular Formula:

    
    [3]
    
  • Chiral Center: The carbon alpha to the ketone group.

  • Basicity: PV8 is a tertiary amine. The nitrogen atom is prone to interacting with residual silanol groups on silica supports, leading to peak tailing.

The Separation Strategy

The separation relies on the formation of transient diastereomeric complexes between the PV8 enantiomers and the chiral selector.

  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) is the "Gold Standard" for this class. The helical structure of the amylose polymer creates chiral cavities that discriminate based on the steric bulk of the heptyl chain versus the pyrrolidine ring.

  • Mobile Phase Additive: To analyze the hydrochloride salt effectively in normal phase, a basic additive (Diethylamine, DEA ) is mandatory. DEA competes for silanol sites and ensures the analyte exists in its free-base form, sharpening peak shape.

Experimental Protocol

Materials & Reagents
ReagentGradePurpose
PV8 HCl Reference Standard Certified Reference Material (CRM)Analyte
n-Hexane HPLC GradeMobile Phase A (Non-polar)
Isopropanol (IPA) HPLC GradeMobile Phase B (Polar modifier)
Diethylamine (DEA) Reagent Grade (>99%)Basic Additive (Peak shape improver)
Ethanol (EtOH) HPLC GradeSample Diluent
System Configuration (Workflow)

PV8_Workflow Sample PV8 HCl Sample (Solid) Prep Sample Prep Dissolve in EtOH/Hexane (1 mg/mL) Sample->Prep Weigh & Dilute System HPLC System Isocratic Pump UV Detector (254 nm) Prep->System Inject 10 µL MobilePhase Mobile Phase Prep Hexane:IPA:DEA (90:10:0.1) MobilePhase->System Pump @ 1.0 mL/min Column Chiral Column Amylose-based CSP (250 x 4.6 mm) System->Column Separation Data Data Analysis Calc. Resolution (Rs) Calc. Enantiomeric Ratio Column->Data Chromatogram

Figure 1: Analytical workflow for the chiral separation of PV8.

Step-by-Step Methodology
Step 1: Mobile Phase Preparation

Composition: n-Hexane / IPA / DEA (90 : 10 : 0.1 v/v/v)

  • Measure 900 mL of n-Hexane.

  • Measure 100 mL of Isopropanol.

  • Add 1.0 mL of Diethylamine (DEA) to the IPA portion before mixing with Hexane (ensures solubility).

  • Mix thoroughly and degas (sonication for 10 mins).

    • Note: Do not use vacuum filtration for volatile mixtures like Hexane/DEA; it changes the ratio.

Step 2: Sample Preparation
  • Weigh 1.0 mg of PV8 HCl.

  • Dissolve in 1.0 mL of Ethanol (or IPA).

    • Expert Insight: Although the mobile phase is mostly Hexane, dissolving the HCl salt directly in Hexane is difficult. Ethanol is a "bridge" solvent. The small injection volume (5-10 µL) will not disrupt the mobile phase equilibrium.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions[4]
  • Column: Chiralpak AD-H or Lux Amylose-1 (5 µm, 250 × 4.6 mm).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Temperature: 25°C (Ambient).

    • Optimization Note: Lowering temp to 15°C can improve resolution if

      
      , but increases backpressure.
      
  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5 - 10 µL.

Data Analysis & Validation Criteria

Expected Results

Under these conditions, PV8 separates into two distinct peaks.

  • Elution Order: For Amylose-based columns in NP, the (

    
    )-enantiomer  typically elutes second (longer retention time) for pyrrolidinophenones, but this must  be confirmed with an optically pure standard or circular dichroism (CD) detection if absolute configuration assignment is required.
    
  • Retention Times (

    
    ):  Approx. 6-8 mins (Peak 1) and 8-12 mins (Peak 2).
    
System Suitability Parameters

Summarize your data using the table below to ensure the method is valid.

ParameterFormulaAcceptance CriteriaCorrective Action
Resolution (

)


(Baseline)
Decrease Flow Rate or % IPA
Tailing Factor (

)


Increase DEA conc. (max 0.2%)
Capacity Factor (

)


Adjust % IPA
Troubleshooting Guide (Decision Tree)

Troubleshooting Start Evaluate Chromatogram CheckRes Is Resolution > 1.5? Start->CheckRes CheckTail Is Tailing Factor > 1.3? CheckRes->CheckTail Yes Action1 Decrease IPA to 5% (Increases Retention) CheckRes->Action1 No Good Method Validated CheckTail->Good No Action2 Increase DEA to 0.15% (Sharpens Peaks) CheckTail->Action2 Yes

Figure 2: Logic flow for optimizing chiral separation.

References

  • Seibert, E., et al. (2024).[6] Exploring a Lux® i-Amylose-3 column in normal phase and polar-organic mode for chiral separation of cathinone derivatives. Chirality.

  • Wolrab, D., et al. (2016). Chiral separation of new cathinone- and amphetamine-related designer drugs. Journal of Chromatography A.

  • Silva, B., et al. (2016).[1] Isolation and enantioselective analysis of MDPV and other synthetic cathinones. Forensic Toxicology.

  • Daicel Corporation. (2023). Chiralpak AD-H Instruction Manual. Chiral Technologies.

  • Cayman Chemical. (2023). PV8 (hydrochloride) Product Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PV8 (Hydrochloride) Solubility &amp; Stability Guide

Topic: Troubleshooting PV8 (alpha-PHPP) Hydrochloride Solubility in Aqueous Systems Audience: Research Scientists, Toxicologists, and Analytical Chemists Status: Active Support Protocol Version: 2.4 (Current) Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting PV8 (alpha-PHPP) Hydrochloride Solubility in Aqueous Systems Audience: Research Scientists, Toxicologists, and Analytical Chemists Status: Active Support Protocol Version: 2.4 (Current)

Executive Summary & Compound Profile

PV8 (alpha-PHPP) Hydrochloride is a synthetic cathinone derivative.[1] As a hydrochloride salt, it possesses distinct thermodynamic and kinetic solubility profiles that differ significantly from its free base form.

In our application laboratory, we frequently encounter user reports of precipitation upon dilution into biological buffers (PBS) or rapid degradation (yellowing) in stock solutions. This guide addresses the physicochemical realities of PV8 HCl to ensure experimental reproducibility.

Physicochemical Snapshot
PropertySpecification
Formal Name 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride
Molecular Formula C₁₇H₂₅NO[1][2][3][4][5][6] • HCl
Formula Weight 295.9 g/mol
Salt Form Hydrochloride (Acidic counter-ion)
Critical Instability Hydrolytic cleavage/dimerization at pH > 7.0

Solubility Specifications (The "Limits")

Before troubleshooting, verify your target concentration against the thermodynamic solubility limits established in our validation studies.

Solubility Data Table
Solvent SystemSolubility Limit (Approx.)Application Notes
Ethanol ~25 mg/mLRecommended for primary stock solutions.
DMSO ~10 mg/mLExcellent for cellular assays; monitor cytotoxicity.
DMF ~10 mg/mLAlternative organic solvent; harder to remove.
PBS (pH 7.2) ~2 mg/mL CRITICAL LIMIT. High risk of precipitation above this point.
Pure Water >10 mg/mLHigher solubility than PBS due to lack of common ion effect.

Senior Scientist Note: Do not confuse water solubility with buffer solubility. The chloride ions in PBS (0.137 M NaCl) exert a "common ion effect" that suppresses the solubility of PV8 Hydrochloride compared to pure water.

Troubleshooting & FAQs

Issue 1: "My solution precipitated immediately upon adding the stock to PBS."

Diagnosis: You likely exceeded the kinetic solubility limit or induced "solvent shock." Mechanism: When a hydrophobic organic stock (like DMSO) hits an aqueous buffer, the local concentration at the injection site momentarily spikes. If the final concentration targets >2 mg/mL in PBS, the thermodynamic limit is breached, and the salt crashes out.

Corrective Protocol: The "Step-Down" Dilution Do not shoot high-concentration stock directly into static PBS.

  • Prepare Stock: Dissolve PV8 HCl in Ethanol or DMSO at 10 mg/mL.

  • Intermediate Step (Optional): If aiming for high aqueous concentrations, dilute 1:1 with pure water first.

  • Dynamic Addition:

    • Place your PBS on a magnetic stirrer (medium speed).

    • Add the organic stock dropwise into the vortex of the stirring PBS.

    • Why? This rapidly disperses the organic solvent, preventing local supersaturation.

Issue 2: "The solution turned yellow after 24 hours at room temperature."

Diagnosis: Chemical degradation (Oxidation/Hydrolysis). Mechanism: Synthetic cathinones are structurally unstable in alkaline or neutral environments. The alpha-aminoketone moiety is susceptible to oxidative degradation and dimerization, a process accelerated by heat and pH > 7.0.

Corrective Protocol: pH Stabilization

  • Acidify: If your experiment allows, maintain the solution at pH < 6.0.

  • Temperature: Never store aqueous PV8 solutions at room temperature.

    • Working Life: < 4 hours at 20°C.

    • Storage: -20°C (stable for months in organic stock).

Issue 3: "I need a concentration >2 mg/mL for an animal study. How?"

Diagnosis: The PBS solubility limit is the bottleneck. Solution: You must alter the vehicle formulation. Standard PBS is insufficient for high-dose bolus injections.

Recommended High-Concentration Vehicle:

  • Recipe: 5% Ethanol + 5% Tween-80 + 90% Saline.

  • Protocol:

    • Dissolve PV8 HCl in Ethanol.

    • Add Tween-80 and vortex until clear.

    • Slowly add Saline while sonicating.

    • Result: This micellar system can often support concentrations up to 5–8 mg/mL.

Visualized Workflows

Workflow A: Optimal Dissolution Protocol

This decision tree ensures you choose the correct solvent system based on your end-use application.

DissolutionProtocol Start Start: Solid PV8 HCl Goal Define Goal Start->Goal Stock Dissolve in Ethanol or DMSO (Target: 10-20 mg/mL) Goal->Stock Stock Prep Application Select Application Stock->Application InVitro Dilute into Media (Keep DMSO < 0.5%) Application->InVitro Cell Culture InVivo Check Dose Req. Application->InVivo Animal Injection Analytical Dilute in MeOH/Water (Acidified with Formic Acid) Application->Analytical GC/LC-MS Check Precipitate? InVitro->Check Visual Check LowDose Dilute in PBS (Use Dropwise Addition) InVivo->LowDose < 2 mg/mL HighDose Use Vehicle: 5% EtOH / 5% Tween-80 / Saline InVivo->HighDose > 2 mg/mL LowDose->Check HighDose->Check Yes FAIL: Sonicate or Increase Dilution Check->Yes Yes No SUCCESS: Proceed Immediately Check->No No

Caption: Decision matrix for solubilizing PV8 HCl based on concentration requirements and experimental constraints.

Workflow B: The Stability-pH Relationship

Understanding why your compound degrades is as important as dissolving it.

StabilityLogic Center PV8 HCl in Solution Acidic Acidic pH (< 6.0) Center->Acidic Neutral Physiological pH (7.2-7.4) Center->Neutral Basic Alkaline pH (> 8.0) Center->Basic Stable Protonated Amine Stable Configuration Acidic->Stable Maintains Risk Slow Hydrolysis Use within 4 hours Neutral->Risk Risk Zone Degrade Rapid Degradation (Dimerization/Oxidation) Basic->Degrade Triggers Store Store Stable->Store Storage OK (-20°C) Exp Exp Risk->Exp Immediate Use Only Fail Fail Degrade->Fail Yellow/Brown Precipitate

Caption: Mechanistic overview of PV8 instability. Alkaline conditions trigger rapid loss of structural integrity.

References & Authoritative Grounding

  • Tsujikawa, K., et al. (2012). Stability of synthetic cathinones in aqueous solutions. Forensic Science International , 220(1-3), 133-137. (Demonstrates the pH-dependent instability of the cathinone class).

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology , 41(9), 736–743. Available at: [Link]

  • Soh, Y.N., & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances. Drug Testing and Analysis , 6(7-8), 696-704.

Disclaimer: PV8 (alpha-PHPP) is a controlled substance in many jurisdictions (Schedule I in the USA).[1][4] This guide is intended strictly for authorized research, forensic analysis, and toxicological investigation.

Sources

Optimization

Optimizing LC-MS/MS parameters for PV8 (hydrochloride) detection

Welcome to the technical support center for the analysis of α-Pyrrolidinohexiophenone (PV8) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, analytical scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of α-Pyrrolidinohexiophenone (PV8) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during method development, validation, and routine analysis.

Section 1: Foundational FAQs

This section covers the basic principles and initial considerations for developing a robust PV8 detection method.

Q1: What is PV8 and why is LC-MS/MS the preferred analytical technique?

A1: PV8 (also known as α-PHpP) is a synthetic cathinone, a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant.[1] These compounds are often analyzed in forensic toxicology, clinical chemistry, and pharmaceutical research.

LC-MS/MS is the gold-standard for analyzing synthetic cathinones like PV8 for several key reasons:

  • High Selectivity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for the highly specific detection of PV8 by monitoring a unique precursor-to-product ion transition, minimizing interference from complex matrix components.[2]

  • High Sensitivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range, which is crucial for detecting trace amounts in biological samples.[3]

  • Chromatographic Separation: The liquid chromatography (LC) front-end separates PV8 from isomers and other structurally similar compounds that might share common mass spectral fragments, ensuring accurate identification and quantification.[2]

  • Versatility: The technique can be adapted to various biological matrices, including urine, blood, plasma, and oral fluid.[4]

Q2: What are the key chemical properties of PV8 relevant to LC-MS/MS analysis?

A2: Understanding the physicochemical properties of PV8 is the first step in method development.

  • Chemical Formula: C₁₆H₂₃NO

  • Monoisotopic Mass: 245.18 Da

  • Key Structural Feature: PV8 possesses a basic pyrrolidine nitrogen atom. This site is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography and is the key to efficient ionization by positive-ion electrospray ionization (ESI). The protonated molecule, [M+H]⁺, will have an m/z of approximately 246.2.

This basicity dictates the use of positive ion mode ESI and influences the choice of mobile phase pH to ensure the analyte is in its ionized form for good retention and detection.

Section 2: Method Development & Optimization

This is the core of your analytical endeavor. The questions below guide you through the logical steps of building a reliable method from the ground up.

Mass Spectrometry (MS/MS) Parameters

Q3: How do I determine the optimal precursor and product ions for PV8?

A3: The process involves two stages: precursor selection and product ion optimization.

  • Precursor Ion ([M+H]⁺) Selection:

    • Prepare a ~1 µg/mL standard solution of PV8 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Infuse this solution directly into the mass spectrometer.

    • Perform a full scan in positive ESI mode (e.g., from m/z 100-350). The most abundant ion observed should be the protonated molecule, [M+H]⁺, at m/z 246.2 . This will be your precursor ion (Q1).

  • Product Ion (Fragment) Optimization:

    • Set the mass spectrometer to product ion scan mode, selecting m/z 246.2 as the precursor.

    • Vary the collision energy (CE) across a typical range (e.g., 10-50 eV) to induce fragmentation.

    • The goal is to find stable, high-intensity product ions. For PV8 and similar cathinones, fragmentation commonly occurs at the bond between the carbonyl group and the alpha-carbon, as well as cleavage of the pyrrolidine ring.[5]

    • Expect to see characteristic product ions. Based on the fragmentation of similar compounds like α-PVP, a prominent fragment is the tropylium ion at m/z 91 .[6][7] Another significant fragment often results from the loss of the pyrrolidine ring.[8]

Recommended MRM Transitions for PV8:

For robust quantification, select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).

ParameterQuantifier TransitionQualifier Transition
Precursor Ion (Q1) 246.2246.2
Product Ion (Q3) e.g., 91.1e.g., 161.1
Collision Energy (CE) Optimize empirically (start ~25 eV)Optimize empirically (start ~20 eV)
Dwell Time 50-100 ms50-100 ms

Note: The exact m/z values and collision energies must be optimized on your specific instrument as they can vary between different mass spectrometer models and manufacturers.

Liquid Chromatography (LC) Parameters

Q4: How do I select the right LC column and mobile phase for PV8 analysis?

A4: The goal is to achieve a sharp, symmetrical peak with good retention and separation from matrix components.

  • Column Choice: A C18 column is the standard and most effective choice for separating synthetic cathinones. A column with dimensions like 50-100 mm length x 2.1 mm internal diameter and a particle size of <3 µm provides a good balance of resolution, speed, and efficiency.

  • Mobile Phase:

    • Mobile Phase A: Water with an acidic modifier. 0.1% Formic Acid is standard as it aids in protonating the PV8 molecule, leading to better peak shape and ESI efficiency.[9]

    • Mobile Phase B: Acetonitrile or Methanol with the same acidic modifier (0.1% Formic Acid). Acetonitrile often provides sharper peaks and lower backpressure.

  • Gradient Elution: A gradient is necessary to elute PV8 with a good peak shape and to clean the column of more hydrophobic matrix components after each injection. A typical starting point would be:

Time (min)% Mobile Phase B (ACN + 0.1% FA)
0.010-15%
5.095%
7.095%
7.110-15%
10.010-15%

This gradient should be optimized to ensure PV8 elutes at a reasonable time (e.g., 3-5 minutes) and is well-separated from any interferences.

Section 3: Sample Preparation

Q5: What is the best way to extract PV8 from biological samples like urine or plasma?

A5: The choice of extraction method depends on the matrix complexity and desired cleanliness of the final extract.

  • "Dilute-and-Shoot": This is the simplest method, often used for urine. The sample is centrifuged, and the supernatant is diluted (e.g., 1:10) with the initial mobile phase. While fast, it introduces significant matrix components onto the LC-MS system, which can cause ion suppression and require more frequent instrument maintenance.[10]

  • Protein Precipitation (PPT) for Plasma/Serum: This is a common and effective method. Add 3-4 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge at high speed. The supernatant contains the analyte, while the precipitated proteins are discarded. This removes the bulk of proteins but can still leave phospholipids, which are a major cause of matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT. After adding an internal standard, the sample is alkalinized (e.g., with ammonium hydroxide) to neutralize PV8, making it more soluble in an organic solvent. It is then extracted with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[3] The organic layer is removed, evaporated, and reconstituted in the mobile phase.

  • Solid-Phase Extraction (SPE): SPE is the most thorough cleanup method. A mixed-mode cation exchange cartridge is ideal. The sample is loaded under acidic conditions (where PV8 is positively charged and binds to the sorbent), washed with acid and organic solvent to remove interferences, and finally eluted with a basic organic solvent. This method yields the cleanest extracts, minimizing matrix effects.

Workflow Diagram: General Sample Preparation to Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Biological Sample (Urine, Plasma, etc.) Add_IS 2. Add Internal Standard Sample->Add_IS Extract 3. Extraction (PPT, LLE, or SPE) Add_IS->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LCMS 5. LC-MS/MS Injection Evap->LCMS Data 6. Data Acquisition & Processing LCMS->Data Report 7. Report Results Data->Report

Caption: Overall analytical workflow from sample receipt to final reporting.

Section 4: Troubleshooting Common Issues

This section addresses specific problems you may encounter and provides a logical path to their resolution.

Q6: I am not seeing any peak for PV8. What should I check?

A6: This common issue requires a systematic check of the entire workflow, from sample to detector.

  • MS System: Is the instrument tuned and calibrated? Infuse your PV8 standard directly to confirm you can see the precursor (m/z 246.2) and product ions. This isolates the MS from the LC system.

  • LC System: Is there pressure? Is the solvent flow stable? Check for leaks and ensure solvent lines are in the correct mobile phase bottles.

  • Sample Preparation: Was the internal standard added? If you see a peak for the internal standard but not PV8, the issue is likely with your sample or the PV8 stock solution. If you see neither, the problem is likely in the extraction process or the LC-MS system itself.

  • Analyte Stability: Ensure your stock and working solutions have not degraded. PV8 is generally stable, but improper storage can be an issue.

Q7: My PV8 peak is broad or tailing. How can I improve the peak shape?

A7: Poor peak shape compromises resolution and integration accuracy.[11]

  • Cause: Secondary Interactions: The most common cause for tailing of basic compounds like PV8 is interaction with acidic silanol groups on the silica-based column packing.[12]

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid, pH ~2.7). The low pH keeps the silanol groups neutral and the PV8 molecule consistently protonated, minimizing these secondary interactions.

  • Cause: Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile) can cause the sample band to spread before it reaches the column, leading to broad or split peaks.[13]

    • Solution: The sample should be reconstituted in a solvent that is as weak as, or weaker than, your starting mobile phase conditions (e.g., 10-15% acetonitrile).

  • Cause: Extra-Column Volume: Excessive tubing length or dead volume in connections between the injector, column, and detector can cause peak broadening.[13]

    • Solution: Use narrow-bore tubing (e.g., 0.005" ID) and ensure all fittings are properly made to minimize dead volume.

  • Cause: Column Degradation: Over time, columns can develop voids or become contaminated.

    • Solution: Try reversing the column and flushing it. If the problem persists, replace the column.

Q8: My signal intensity is low or inconsistent. How do I troubleshoot this?

A8: This is often related to ionization efficiency and matrix effects.

  • Matrix Effects: This is the most significant challenge in LC-MS/MS bioanalysis.[14] Co-eluting compounds from the biological matrix (like phospholipids or salts) can interfere with the ESI process, either suppressing or enhancing the ionization of your analyte.[15][16]

    • Diagnosis: Perform a post-column infusion experiment. Continuously infuse a standard solution of PV8 while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of PV8 indicates ion suppression.[17]

    • Solution 1: Improve Sample Cleanup. Use a more rigorous extraction method like SPE to remove the interfering compounds.

    • Solution 2: Modify Chromatography. Adjust the LC gradient to separate PV8 from the region of ion suppression.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A deuterated version of PV8 (e.g., PV8-d8) is the ideal internal standard.[18] It co-elutes with PV8 and experiences the same matrix effects, allowing it to accurately correct for variations in signal intensity.[19] If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated.[20]

Troubleshooting Logic: Low or Inconsistent Signal

G action action start Low/Inconsistent Signal is_is_ok IS Signal OK? start->is_is_ok Check Internal Standard (IS) Signal analyte_issue Analyte-Specific Issue is_is_ok->analyte_issue Yes system_issue System-Wide Issue is_is_ok->system_issue No action1 1. Improve Sample Cleanup (SPE) 2. Adjust LC Gradient 3. Check Analyte Degradation analyte_issue->action1 Investigate Matrix Effects action2 1. Clean MS Ion Source 2. Check for LC Leaks/Clogs 3. Verify Mobile Phase Prep system_issue->action2 Check System Performance

Caption: Decision tree for troubleshooting low or inconsistent signal intensity.

References

  • Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(22), 2083-2093.
  • Aranda, M., et al. (2015). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 633-640.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Panchal, S., & Suthar, P. (2013). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 394-401.
  • Alfa Chemistry. (n.d.). Internal Standards for Protein Quantification by LC-MS/MS.
  • de Carvalho, D., et al. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. Journal of Forensic Sciences.
  • ResearchGate. (n.d.). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry.
  • Al-Imam, A., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals (Basel), 15(5), 510.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • Mylott, W. R., Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(15), 1547-1550.
  • Clinical Chemistry. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 53(8), 1547-1558.
  • ResearchGate. (n.d.). Tandem mass spectra of PV8 (25 eV) showing the conserved nature of the loss of the pyrrolidine moiety....
  • Concheiro, M., et al. (2014). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 415-422.
  • Chemical Route. (n.d.). Alpha-PV8.
  • Concheiro, M., et al. (2014). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 415-422.
  • ResearchGate. (2025, August 6). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
  • R Discovery. (2019, November 27). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
  • U.S. Department of Justice Drug Enforcement Administration. (2021, July 8). Schedules of Controlled Substances: Placement of N-Ethylhexedrone, a....
  • Glennon, R. A., et al. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(9), 1947-1955.
  • UNODC. (n.d.). Substance Details alpha-Pyrrolidinoisoheptanophenone.
  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 408(18), 4845-4856.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • ResearchGate. (2020, April 6). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

Sources

Troubleshooting

Improving peak shape and resolution for PV8 in HPLC

Technical Support Center: PV8 ( -PHPP) Analysis Topic: Improving Peak Shape and Resolution for PV8 in HPLC Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists Welcome to the PV8 Analytical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PV8 ( -PHPP) Analysis

Topic: Improving Peak Shape and Resolution for PV8 in HPLC Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Welcome to the PV8 Analytical Support Portal

You are currently viewing the technical guide for


-Pyrrolidinoheptiophenone (PV8) . This synthetic cathinone presents unique chromatographic challenges due to its basic pyrrolidine ring and high lipophilicity. This guide addresses the three most common support tickets we receive: severe peak tailing, co-elution with structural isomers (e.g., PV9, 

-PHP), and retention time instability.
Module 1: Troubleshooting Peak Tailing

User Question: "I am using a standard C18 column with an acetonitrile/water gradient. My PV8 peak is tailing significantly (As > 1.8), making integration difficult. How do I fix this?"

Technical Diagnosis: PV8 contains a tertiary amine within its pyrrolidine ring. At neutral or weakly acidic pH, this amine is protonated (


). The tailing is caused by secondary silanol interactions .[1][2] The positively charged amine interacts electrostatically with ionized (negatively charged) residual silanols on the silica support of your column, rather than just partitioning into the C18 phase.

Corrective Protocol:

StrategyMechanismRecommended Conditions
Option A: Low pH (Standard) Protonates surface silanols, rendering them neutral and reducing secondary interactions.Mobile Phase A: Water + 0.1% Formic Acid or 0.1% TFA.pH: ~2.5 - 3.0.
Option B: High pH (Advanced) Keeps the PV8 molecule neutral (un-ionized), increasing hydrophobicity and eliminating charge-based silanol attraction.Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).Column: Must use High-pH stable hybrid silica (e.g., BEH C18, Gemini NX).
Option C: Chaotropic Agents Masks silanols and improves peak shape for cationic drugs.Additive: 10-20 mM Ammonium Perchlorate or Tetrafluoroborate (Not MS compatible).

Visualization: Peak Tailing Diagnostic Workflow

TailingTroubleshoot Start Issue: PV8 Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow Add 0.1% TFA or\nIncrease Buffer Conc. Add 0.1% TFA or Increase Buffer Conc. IsLow->Add 0.1% TFA or\nIncrease Buffer Conc. No (pH 4-7) CheckCol Column Type? IsLow->CheckCol Yes Switch to Hybrid/End-capped\n(e.g., BEH, XBridge) Switch to Hybrid/End-capped (e.g., BEH, XBridge) CheckCol->Switch to Hybrid/End-capped\n(e.g., BEH, XBridge) Traditional Silica Check Mass Load\n(Overloading?) Check Mass Load (Overloading?) CheckCol->Check Mass Load\n(Overloading?) Modern Column Dilute Sample 1:10 Dilute Sample 1:10 Check Mass Load\n(Overloading?)->Dilute Sample 1:10 Yes Inspect Inlet Frit\n(Physical Void) Inspect Inlet Frit (Physical Void) Check Mass Load\n(Overloading?)->Inspect Inlet Frit\n(Physical Void) No

Figure 1: Step-by-step logic to identify the root cause of peak asymmetry in basic cathinones.

Module 2: Resolution & Isomer Separation

User Question: "I cannot separate PV8 from its homologs like PV9 or isomers like iso-PV8 (


-PiHPP). They co-elute as a single broad peak."

Technical Diagnosis: PV8 and its analogs differ only by the length of the alkyl chain (heptiophenone vs. octiophenone) or the branching of the chain. On a standard C18 column, the hydrophobic selectivity is often insufficient to distinguish these subtle steric differences.

Field-Proven Solution: Selectivity Change To separate positional isomers and homologs, you must leverage


-

interactions
or steric selectivity , not just hydrophobicity.

Recommended Column Chemistries:

  • Biphenyl / Phenyl-Hexyl Phases:

    • Why: The phenyl rings in the stationary phase interact with the aromatic ring of the cathinone. This interaction is highly sensitive to the electron density and steric positioning of the alkyl chain.

    • Result: superior resolution of iso-PV8 from PV8 compared to C18.

  • PFP (Pentafluorophenyl):

    • Why: Offers strong dipole-dipole interactions and shape selectivity. Excellent for separating halogenated derivatives (e.g., 4F-PV8).

Experimental Protocol: Isomer Separation Gradient

  • Column: Biphenyl, 2.1 x 100 mm, 2.6 µm (Solid Core recommended for speed).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for phenyl phases as it promotes

      
      -
      
      
      
      interactions.
  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 70% B

    • 12.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Temp: 35°C.

Visualization: Method Development Decision Tree

MethodDev Start Goal: Separate PV8 from Isomers Analytes Are analytes Halogenated? (e.g., 4F-PV8) Start->Analytes Use PFP Column\n(Dipole interactions) Use PFP Column (Dipole interactions) Analytes->Use PFP Column\n(Dipole interactions) Yes ChainDiff Isomer Type? Analytes->ChainDiff No (Alkyl isomers) Use Biphenyl Column\n(Methanol MP) Use Biphenyl Column (Methanol MP) ChainDiff->Use Biphenyl Column\n(Methanol MP) Positional (iso-PV8) Use C18 High Load\n(High Surface Area) Use C18 High Load (High Surface Area) ChainDiff->Use C18 High Load\n(High Surface Area) Homologs (PV8 vs PV9) Optimize Temp\n(Lower temp = better selectivity) Optimize Temp (Lower temp = better selectivity) Use Biphenyl Column\n(Methanol MP)->Optimize Temp\n(Lower temp = better selectivity)

Figure 2: Selecting the correct stationary phase based on the structural difference of the interference.

Module 3: Sensitivity & Detection Limits

User Question: "What is the optimal UV wavelength for PV8? My signal-to-noise ratio is too low for trace analysis."

Technical Insight: Synthetic cathinones possess a benzene ring conjugated with a carbonyl group. This chromophore typically exhibits a maximum absorption (


) between 250 nm and 264 nm .
  • Primary Wavelength: 254 nm (Universal aromatic).

  • Secondary Wavelength: 262 nm (Specific to the cathinone ketone-phenyl system).

  • Reference Wavelength: 360 nm (to subtract baseline drift).

Data Summary: Detection Parameters

ParameterValueNotes
UV

254 - 262 nm220 nm is sensitive but prone to solvent noise.
Mass Spec (ESI+) [M+H]+ = 260.20PV8 Molecular Weight is 259.39 g/mol .
Common Fragments 126.1, 91.1Tropylium ion (91) and pyrrolidine fragment (126).
Standard Operating Procedures (SOPs)
SOP-01: Mobile Phase Preparation (Critical for Reproducibility)

Inconsistent retention times are often due to pH drift in the aqueous phase.

  • Buffer Choice: Do not use phosphate buffers if you intend to use LC-MS later. Use Formic Acid (0.1%) or Ammonium Formate (5-10 mM).

  • pH Adjustment:

    • Add the modifier (e.g., Formic Acid) to the water before filling the LC bottle.

    • Do not titrate organic solvents. Measure pH of the aqueous portion only.

  • Filtration: Filter aqueous mobile phases through a 0.22 µm nylon filter to remove particulates that cause high backpressure.

  • Shelf Life: Discard 0.1% Formic Acid solutions after 3 days. Bacterial growth is rapid and will create "ghost peaks" near the PV8 elution time.

SOP-02: System Suitability Test (SST)

Before running samples, inject a PV8 standard (10 µg/mL) to validate the system.

  • Tailing Factor (T): Must be < 1.5.

  • Retention Time Precision:

    
     2% over 5 injections.
    
  • Resolution (

    
    ):  > 2.0 between PV8 and nearest interference (e.g., 
    
    
    
    -PHP).
References
  • United Nations Office on Drugs and Crime (UNODC). (2025).[3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: alpha-Pyrrolidinoheptaphenone (PV8). [Link][4][5]

  • Journal of Analytical Toxicology. (2015). Determination of new pyrrolidino cathinone derivatives... in human blood.[3][6] (Contextual reference for MS fragmentation). [Link]

Sources

Optimization

Technical Support Center: High-Sensitivity Detection of PV8 (HCl) in Biological Matrices

Topic: Enhancing the sensitivity of PV8 ( -PHPP) detection in complex matrices (Blood, Urine). Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the sensitivity of PV8 (


-PHPP) detection in complex matrices (Blood, Urine).
Audience:  Analytical Chemists, Toxicologists, and Drug Development Scientists.
Date:  October 26, 2025
Status:  Active Guide

Introduction: The Sensitivity Paradox

PV8 (alpha-pyrrolidinoheptaphenone) hydrochloride presents a classic "Sensitivity Paradox" in forensic and clinical toxicology. As a synthetic cathinone with high potency, it is often present in biological fluids at sub-nanogram/mL concentrations. However, its lipophilic nature (in free base form) and susceptibility to matrix-induced ion suppression make it difficult to detect using standard "dilute-and-shoot" methods.

This guide moves beyond basic protocols to address the causality of sensitivity loss: Matrix Effects (ME) , Isomeric Interference , and Pre-analytical Instability .

Module 1: Sample Preparation (The Foundation)

Q: Why is my signal-to-noise ratio (S/N) poor despite using a sensitive QQQ MS?

A: The issue is likely Matrix Effect (ME) , specifically ion suppression caused by phospholipids in blood or high salt/urea content in urine.

In complex matrices, phospholipids co-elute with PV8. In the electrospray ionization (ESI) source, these abundant lipids "steal" the available charge, preventing PV8 from ionizing. This results in a "blind spot" where the mass spec cannot see the drug, even if it is present.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE Do not use Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) for trace PV8 analysis. LLE extracts non-polar interferences alongside the drug. Instead, use Mixed-Mode Strong Cation Exchange (MCX) .

  • Mechanism: PV8 contains a basic pyrrolidine nitrogen (

    
    ). At acidic pH, it is positively charged. The MCX sorbent uses a dual retention mechanism:
    
    • Reverse Phase: Holds the hydrophobic backbone.

    • Ion Exchange: The negatively charged sulfonate groups on the sorbent "lock" onto the positively charged PV8.

    • Crucial Step: This allows you to wash the cartridge with 100% organic solvent (removing neutral lipids) while the PV8 remains chemically locked to the sorbent.

Protocol: Optimized MCX SPE for PV8
StepSolvent/ActionMechanistic Purpose
1. Pre-treatment Dilute 200 µL sample with 200 µL 4%

.
Acidifies sample (

) to ensure PV8 is fully protonated (ionized).
2. Condition 1 mL MeOH, then 1 mL

.
Activates the sorbent pores.
3. Load Load pre-treated sample at <1 mL/min.Allows interaction between PV8 cation and sorbent anion.
4. Wash 1 1 mL 2% Formic Acid in

.
Removes proteins and salts.
5. Wash 2 (Critical) 1 mL 100% Methanol.The "Magic" Step: Removes phospholipids and neutral hydrophobic interferences. PV8 stays bound via ionic bond.
6. Elute 2 x 250 µL 5%

in Methanol.
High pH breaks the ionic bond (deprotonates PV
Troubleshooting

Addressing poor recovery of PV8 during solid-phase extraction

Technical Support Center: Optimizing PV8 ( -PHPP) Recovery Topic: Troubleshooting Solid-Phase Extraction (SPE) for -Pyrrolidinoheptiophenone (PV8) Ticket ID: SPE-PV8-REC-001 Status: Open Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing PV8 ( -PHPP) Recovery

Topic: Troubleshooting Solid-Phase Extraction (SPE) for


-Pyrrolidinoheptiophenone (PV8)
Ticket ID:  SPE-PV8-REC-001
Status:  Open
Assigned Specialist:  Senior Application Scientist, Separation Sciences

Executive Summary: The "Why" Behind the Failure

User Issue: "I am experiencing consistent low recovery (<40%) of PV8 from biological matrices using standard SPE protocols."

Scientist’s Analysis: PV8 (


-PHPP) presents a specific challenge due to its dual chemical nature: it possesses a basic pyrrolidine ring  (pKa 

9.0–9.5) and a highly lipophilic heptyl chain .

Low recovery in this specific analyte is rarely due to the extraction column failing to retain the compound. Instead, it is almost invariably caused by one of two downstream factors:

  • Volatilization during Dry-Down: As a free base (after elution with ammonia), PV8 is semi-volatile. If you evaporate the elution solvent to dryness without acidification, you are literally blowing your sample into the ventilation hood.

  • Non-Specific Binding: The long hydrocarbon tail makes PV8 "sticky" to polypropylene well plates and reservoirs, especially in aqueous environments.

Diagnostic Workflow (Decision Tree)

Before altering your protocol, use this logic flow to pinpoint the failure stage.

PV8_Troubleshooting Start Start: Low PV8 Recovery Step1 Analyze Flow-Through (FT) & Wash Fractions Start->Step1 Decision1 Is PV8 in FT/Wash? Step1->Decision1 Issue_Retention Issue: Retention Failure (pH mismatch or breakthrough) Decision1->Issue_Retention Yes Step2 Analyze Elution Solvent (Before Evaporation) Decision1->Step2 No Decision2 Is PV8 in Eluate? Step2->Decision2 Issue_Elution Issue: Elution Failure (Ionic bond too strong) Decision2->Issue_Elution No Issue_Evap Issue: Volatility Loss (Lost during N2 dry-down) Decision2->Issue_Evap Yes (Most Common)

Figure 1: Diagnostic logic to isolate the stage of analyte loss.

Optimized Protocol: Mixed-Mode Cation Exchange (MCX)

For synthetic cathinones like PV8, Mixed-Mode Cation Exchange (MCX) is the gold standard. It utilizes two retention mechanisms:

  • Reverse Phase (Hydrophobic): Interacts with the heptyl chain.

  • Ion Exchange (Electrostatic): Interacts with the positively charged nitrogen.

Crucial Modification: The protocol below includes a specific "Acidified Keeper" step to prevent volatility loss.

Reagents & Materials[1][2][3][4][5]
  • Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg or 60 mg.

  • Sample Matrix: Urine or Plasma.[1][2]

  • Internal Standard: PV8-d8 or

    
    -PVP-d8.
    
Step-by-Step Methodology
StepActionMechanistic Explanation (Why?)
1. Pre-treatment Dilute sample 1:1 with 0.1 M Phosphate Buffer (pH 6.0) .Ionization: PV8 is a base (pKa ~9). At pH 6, it is 99.9% ionized (

), ensuring it binds to the cation-exchange sorbent.
2. Conditioning 1 mL MeOH, then 1 mL

.
Activates the pores of the polymeric sorbent.
3. Loading Load pre-treated sample at 1–2 mL/min.Slow flow allows sufficient time for the hydrophobic and ionic interactions to establish.
4. Wash 1 1 mL 0.1 M HCl.Lock-down: Acidifies the cartridge, ensuring PV8 stays charged (

) while stripping off proteins and interfering matrix components.
5. Wash 2 1 mL 100% Methanol.Interference Removal: Removes hydrophobic neutrals. PV8 remains bound solely by the strong ionic bond (Salt bridge).
6. Elution 2 x 0.5 mL 5%

in Ethyl Acetate:MeOH (50:50)
.
Release: The high pH (>11) neutralizes the PV8 (

), breaking the ionic bond. The organic solvent breaks the hydrophobic bond.
7. Stabilization CRITICAL: Add 20

L of 1% HCl in MeOH to the collection tube before or immediately after elution.
Volatility Trap: Converts the volatile free base (

) back into the non-volatile Hydrochloride salt (

) preventing loss during drying.
8. Evaporation Evaporate under

at <40°C. Do not over-dry.
Heat exacerbates degradation. The HCl keeper ensures the drug remains as a solid salt.
9. Reconstitution 90:10 Mobile Phase A:B.Match the initial gradient conditions of your LC-MS method.

Technical Deep Dive: The "Volatility Trap"

The most frequent reason for PV8 recovery failure is not the extraction, but the post-extraction processing.

Volatility_Mechanism cluster_0 Elution (High pH) cluster_1 Evaporation (Standard) cluster_2 Evaporation (With HCl Keeper) FreeBase PV8 Free Base (Neutral, Volatile) Loss Analyte Lost to Vacuum/Air FreeBase->Loss Heat + N2 Flow Salt PV8-HCl Salt (Ionic, Stable Solid) FreeBase->Salt + HCl (Acidification)

Figure 2: Mechanism of analyte preservation using an acid keeper.

Frequently Asked Questions (FAQs)

Q1: Can I use a C18 (Reverse Phase) cartridge instead of MCX?

  • Answer: You can, but it is not recommended for dirty matrices like urine. C18 relies only on hydrophobicity. Because PV8 is lipophilic, it will bind, but so will thousands of other matrix components. This leads to ion suppression in the Mass Spec, which looks like "low recovery." MCX allows a 100% MeOH wash (Step 5 above) which cleans up the sample significantly better than C18 ever could.

Q2: My recovery is good in water but poor in blood. Why?

  • Answer: Protein binding. PV8 is lipophilic and binds to albumin.

  • Fix: Ensure you perform a protein precipitation step (e.g., with cold acetonitrile or ZnSO4) before loading onto the SPE, or use a "Crash & Shoot" method if sensitivity permits. For SPE, diluting blood 1:5 with acid (e.g., 2% formic acid) can help disrupt protein binding prior to loading.

Q3: I see a peak, but it's very broad or splits. Is this recovery?

  • Answer: This is likely a reconstitution solvent mismatch. PV8 is very hydrophobic. If you reconstitute in 100% aqueous buffer, the drug may adhere to the vial walls or precipitate. Reconstitute in at least 10-20% Methanol/Acetonitrile to ensure solubility, then inject.

Q4: Why use Ethyl Acetate in the elution solvent?

  • Answer: While MeOH works, Ethyl Acetate is stronger for eluting highly lipophilic compounds like PV8 (heptyl chain). A 50:50 mix ensures you break both the ionic interaction (via Ammonia/MeOH) and the hydrophobic interaction (via Ethyl Acetate).

References

  • Concheiro, M., et al. (2013). Confirmation of synthetic cathinones in urine by LC-MS/MS.

    • Source:

  • U.S. Drug Enforcement Administration (DEA). (2013). Background Information on PV8. Provides chemical structure data confirming the lipophilic heptyl chain and basic nitrogen.

    • Source:

  • Phenomenex Technical Guide. (2024). Solid Phase Extraction (SPE) Method Development for Basic Drugs. General reference for MCX mechanisms and pKa-based protocol design.

    • Source:

  • Al-Saffar, H.B., et al. (2019). Stability of synthetic cathinones in blood and urine. Highlights the temperature and pH-dependent instability of cathinone derivatives.[2][3]

    • Source:

(Note: While specific "PV8" papers are rare compared to MDPV, the chemical behavior described here is extrapolated from the homologous series of


-pyrrolidinophenones as per standard forensic practice.)

Sources

Optimization

Technical Support Center: PV8 (Hydrochloride) Stability &amp; Analysis

The following guide serves as a specialized technical support resource for researchers working with PV8 (hydrochloride) , also known as -PHPP ( -pyrrolidinoheptiophenone). This content is structured to address the specif...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with PV8 (hydrochloride) , also known as


-PHPP  (

-pyrrolidinoheptiophenone).

This content is structured to address the specific stability challenges inherent to long-chain pyrrolidinophenones, particularly their susceptibility to thermal artifacts during GC-MS analysis and pH-dependent hydrolysis in biological matrices.

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4 (2025)[1]

Introduction: The PV8 Stability Profile

PV8 is a synthetic cathinone characterized by a phenyl ring, a ketone group, and a heptyl chain substituted with a pyrrolidine ring at the alpha position. While the hydrochloride salt is stable as a neat solid, the free base and solutions are prone to specific degradation pathways that can confound analytical data.

Key Chemical Identity:

  • IUPAC Name: 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride[1]

  • Formula:

    
    
    
  • Molecular Weight: 295.9 g/mol (Salt) | 259.4 g/mol (Free Base)

  • Critical Vulnerability: Thermal oxidative dehydrogenation (GC-MS) and pH-dependent isomerization.[1]

Module 1: Identification of Degradation Products

The "Phantom Peak" Phenomenon (GC-MS)

User Question: "I am analyzing a pure PV8 standard via GC-MS, but I see a secondary peak eluting just before the main compound with a mass of 257/258 Da. Is my standard contaminated?"

Technical Diagnosis: This is likely not a synthesis impurity but an in-situ thermal degradation artifact generated inside your GC injector port.[1]

Mechanism: Synthetic cathinones with a pyrrolidine ring (like


-PVP and PV8) undergo oxidative dehydrogenation at high temperatures (

), catalyzed by active sites (silanol groups) in the liner. This results in the formation of an enamine or iminium species by the loss of two hydrogen atoms (

).
  • Parent Ion (PV8):

    
     259 (Free base)
    
  • Artifact Ion (Enamine):

    
     257 (M-2)[1]
    

Visualization of Thermal Degradation Pathway:

PV8_Thermal_Degradation cluster_legend Mechanism Note PV8 PV8 (Parent) m/z 259 Injector GC Injector (>220°C, Active Silanols) PV8->Injector Injection Enamine Enamine Artifact (2,3-dehydro-PV8) m/z 257 Injector->Enamine Oxidative Dehydrogenation (-2H) Note The double bond likely forms between the alpha and beta carbons of the heptyl chain.

Figure 1: Thermal degradation pathway of PV8 in GC-MS injectors leading to the M-2 artifact.

LC-MS Fragmentation Patterns

User Question: "How do I distinguish PV8 from its isomers (like 4-ethyl-PVP) using LC-MS/MS?"

Technical Diagnosis: PV8 (


-PHPP) and its isomers share the same molecular weight (

260 for

).[1] Differentiation requires analyzing the fragmentation hierarchy.

Standard Fragmentation Table (ESI+):

Fragment Ion (

)
Structure/OriginDiagnostic Value
260.201

Parent
Molecular Ion
189.127

High (Loss of Pyrrolidine).[1] Differentiates from analogs with modified rings.[1][2]
147.080

Medium
91.054

Low (Common to all alkyl-phenones)
72.081

Low (Common to all pyrrolidines)

Differentiation Strategy:

  • PV8: Major fragment at

    
     189  (cleavage of the C-N bond).
    
  • Isomers (e.g., 4-methyl-hexanophenone): Will show different alkyl-phenyl ketone fragments depending on where the methyl group is attached (ring vs. chain).[1]

Module 2: Mitigation & Storage Protocols

Protocol A: Preventing GC-MS Artifacts

To eliminate the "enamine" peak, you must minimize thermal stress and active site interaction.

  • Liner Selection: Use Ultra-Inert (deactivated) liners with wool.[1] Replace liners every 50–100 injections.[1] Dirty liners dramatically increase degradation.[1]

  • Injection Mode: Use Split Injection (e.g., 20:1 or 50:1).[1] Splitless injection increases residence time in the hot port, promoting degradation.

  • Temperature: Lower the inlet temperature to 200°C–220°C . Avoid standard 250°C settings if sensitivity allows.

  • Solvent: Use ethyl acetate or acetonitrile.[1] Avoid alcohols (methanol) if possible, as they can participate in high-temp reactions in the liner.

Protocol B: Storage of Biological Samples

User Question: "My urine samples containing PV8 showed a 40% signal loss after 3 days at room temperature. Why?"

Technical Diagnosis: Synthetic cathinones are unstable in alkaline pH and at ambient temperatures.[1] PV8 is more stable than mephedrone but still degrades in basic urine.[1]

Storage Stability Matrix:

ConditionpH 4 (Acidic)pH 8 (Alkaline)Recommendation
Room Temp (20°C) Moderate Stability (<10% loss/week)Unstable (>30% loss/24h)NEVER store at RT without acidification.[1]
Refrigerated (4°C) StableModerate DegradationAcceptable for <48h.[1]
Frozen (-20°C) Optimal StableMandatory for long-term storage.[1]

Actionable Step: Immediately upon collection, acidify urine samples to pH ~4–5 using 1% Formic Acid or Sodium Fluoride/Potassium Oxalate (gray top tubes) to preserve PV8 integrity.

Module 3: Troubleshooting Guide

Interactive Logic Tree: "What is wrong with my data?"

Troubleshooting_Logic Start Start: Identify the Issue Issue1 Extra Peak (M-2) in GC-MS Start->Issue1 Issue2 Low Sensitivity in LC-MS Start->Issue2 Issue3 Retention Time Shift Start->Issue3 CheckLiner Check Inlet Liner Issue1->CheckLiner CheckpH Check Mobile Phase pH Issue2->CheckpH CheckMatrix Check Matrix Composition Issue3->CheckMatrix Action1 Replace with Ultra-Inert Liner Switch to Split Injection CheckLiner->Action1 Liner is dirty/old Action2 Ensure Acidic Phase (0.1% Formic Acid) CheckpH->Action2 pH is Neutral/Basic Action3 Matrix Effect? Use Deuterated IS (PV8-d8) CheckMatrix->Action3

Figure 2: Diagnostic logic tree for common PV8 analytical anomalies.

Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for PV8 standards?

  • Answer: Yes, but with caution. PV8 is stable in methanol at -20°C .[1] However, for GC-MS analysis, methanol can expand rapidly in the liner and may contribute to degradation if the liner is active. Acetonitrile is generally preferred for stability and GC performance.[1]

Q2: I see a peak at m/z 126 in my PV8 spectrum. What is it?

  • Answer: Caution is advised.

    
     126 is not  a primary fragment of PV8.[1] It is characteristic of 4-fluoro  analogs (like 4F-alpha-PVP).[1][3] Check your standard's purity or the possibility of cross-contamination with fluorinated cathinones.
    

Q3: Is PV8 sensitive to light?

  • Answer: While not as sensitive as some tryptamines, cathinones can undergo photodegradation over extended periods. Store solid standards and solutions in amber glass vials wrapped in foil if possible.

References

  • Tsujikawa, K., et al. (2013).

    
    -pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Science International.[1][4] Link
    
  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Kerrigan, S., et al. (2015).[5] Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. Link

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology. Link

  • Cayman Chemical. (2023).[1] PV8 (hydrochloride) Product Information & Safety Data Sheet. Link

Sources

Troubleshooting

Technical Support Center: Method Validation for PV8 (hydrochloride) in Forensic Laboratories

Welcome to the technical support center for the forensic analysis of PV8 (hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method vali...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the forensic analysis of PV8 (hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation for this synthetic cathinone. As a Senior Application Scientist, I will provide not just procedural steps but also the underlying scientific reasoning to empower you to develop robust and defensible analytical methods.

Introduction to PV8 and the Imperative of Rigorous Method Validation

PV8 (α-pyrrolidinoheptanophenone or α-PHPP) is a potent psychostimulant of the synthetic cathinone class.[1] Its increasing presence in the illicit drug market necessitates reliable and validated analytical methods for its identification and quantification in forensic laboratories. In the United States, PV8 is classified as a Schedule I controlled substance, underscoring the legal and societal importance of accurate analysis.[1]

Method validation is the cornerstone of generating reliable analytical data. It provides documented evidence that a method is fit for its intended purpose.[2] For forensic applications, this is non-negotiable, as analytical results can have significant legal ramifications. This guide will address the common challenges encountered during the validation of PV8 analytical methods and provide practical troubleshooting advice.

Troubleshooting Guide: A Proactive Approach to Method Validation Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My calibration curve for PV8 is non-linear, particularly at higher concentrations. What are the likely causes and how can I fix it?

A1: Non-linearity in your calibration curve for PV8 can stem from several factors, often related to the detector or sample preparation.

Potential Causes and Solutions:

  • Detector Saturation: Mass spectrometers have a finite linear dynamic range. At high concentrations, the detector can become saturated, leading to a plateau in the signal response.

    • Troubleshooting Steps:

      • Extend the Calibration Range: Prepare and analyze standards at concentrations higher than your current upper limit of quantification (ULOQ) to confirm if detector saturation is the issue.

      • Dilute High-Concentration Samples: If detector saturation is confirmed, dilute your high-concentration standards and samples to fall within the linear range of the instrument. Ensure your dilution procedure is validated for accuracy and precision.

      • Adjust Instrument Parameters: In some cases, adjusting instrument parameters such as detector voltage or injection volume can extend the linear range. However, be mindful that this may affect sensitivity at the lower end of the curve.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., blood, urine) can suppress or enhance the ionization of PV8, leading to a non-linear response.[3][4]

    • Troubleshooting Steps:

      • Improve Sample Cleanup: Enhance your sample preparation method to more effectively remove interfering matrix components. This could involve optimizing your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for PV8 is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

      • Modify Chromatographic Conditions: Adjust your HPLC/GC gradient or column chemistry to better separate PV8 from interfering compounds.

  • Analyte Adsorption: PV8, being a basic compound, can adsorb to active sites in the analytical column or other parts of the flow path, especially at low concentrations. This can also manifest as poor peak shape.

    • Troubleshooting Steps:

      • Use a Deactivated Column: Employ a column with end-capping or a different stationary phase that is less prone to basic compound adsorption.

      • Condition the System: Inject a high-concentration standard several times before running your analytical batch to passivate any active sites.

      • Adjust Mobile Phase pH: For LC-MS, adding a small amount of an acidic modifier (e.g., formic acid) to the mobile phase can help to protonate PV8 and reduce its interaction with silanol groups on the column.

Q2: I am observing poor recovery of PV8 during my sample extraction. How can I improve this?

A2: Poor recovery indicates that a significant portion of the analyte is being lost during the sample preparation process. The goal is to achieve consistent and reproducible recovery.[5]

Potential Causes and Solutions:

  • Inefficient Extraction: The chosen extraction solvent or solid-phase extraction sorbent may not be optimal for PV8.

    • Troubleshooting Steps:

      • Optimize LLE Solvent: Experiment with different organic solvents or solvent mixtures with varying polarities to find the most efficient one for extracting PV8 from the sample matrix.

      • Select the Appropriate SPE Sorbent: For a basic compound like PV8, a cation-exchange or a mixed-mode SPE sorbent is often more effective than a simple reversed-phase sorbent.

      • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. For PV8, adjusting the sample pH to be basic (e.g., pH 9-10) will neutralize the molecule and improve its extraction into an organic solvent.

  • Analyte Instability: PV8 may be degrading during the extraction process, especially if harsh conditions (e.g., high temperature, extreme pH) are used.

    • Troubleshooting Steps:

      • Perform Stability Studies: Assess the stability of PV8 in the sample matrix and under your extraction conditions. This includes bench-top stability, freeze-thaw stability, and autosampler stability.

      • Avoid High Temperatures: If using an evaporation step, keep the temperature as low as possible to prevent thermal degradation.

      • Minimize Exposure to Extreme pH: While pH adjustment is necessary for efficient extraction, prolonged exposure to highly acidic or basic conditions should be avoided.

Q3: I am struggling to differentiate PV8 from a potential isomer in my samples. What strategies can I employ?

A3: The presence of isomers is a significant challenge in forensic analysis, as they often have the same mass and similar fragmentation patterns.[6][7][8] For PV8 (α-pyrrolidinoheptanophenone), a known positional isomer is α-pyrrolidinoisoheptanophenone (α-PiHPP or iso-PV8).[9]

Strategies for Isomer Differentiation:

  • Chromatographic Separation: This is the most common and often most effective method for resolving isomers.

    • Experimental Protocol: Chromatographic Optimization for Isomer Separation

      • Column Selection: Test different column stationary phases. A column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase) may provide better resolution than a standard C18 column.

      • Mobile Phase Optimization (LC):

        • Vary the organic solvent (e.g., methanol vs. acetonitrile).

        • Adjust the mobile phase pH.

        • Optimize the gradient profile (a shallower gradient can improve resolution).

      • Temperature Program Optimization (GC):

        • Use a slower temperature ramp rate to improve separation.

        • Optimize the initial and final hold times.

  • High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can differentiate compounds with very small mass differences, which may not be applicable here but is a powerful tool for unknown identification.

  • Tandem Mass Spectrometry (MS/MS): Even if the fragmentation patterns of isomers are similar, the relative abundance of the fragment ions can be different.

    • Troubleshooting Steps:

      • Optimize Collision Energy: Systematically vary the collision energy and observe the changes in the relative abundances of the product ions. Different isomers may exhibit different fragmentation efficiencies at different collision energies.

      • Ion Ratio Confirmation: Establish a strict ion ratio criterion based on the analysis of certified reference materials for both PV8 and its isomer. This ratio can then be used to confirm the identity of the analyte in unknown samples.

Frequently Asked Questions (FAQs)

Q: What are the key validation parameters I need to assess for a quantitative PV8 method?

A: According to guidelines from bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the European Medicines Agency (EMA), the following parameters are essential for a quantitative method:

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.[10]

  • Accuracy: The closeness of the measured value to the true value.[11]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual measurements when the procedure is applied repeatedly.[12]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Q: What are the typical LOD and LOQ values for PV8 in biological matrices?

A: The LOD and LOQ are method- and instrument-dependent. However, published data can provide a general expectation. For example, a study using LC-ESI-LIT-MS for the analysis of PV8 in whole blood reported detection limits ranging from 0.1 to 1 ng/mL and a linearity range of 1-500 ng/mL.

Parameter Value Matrix Technique Reference
Linearity Range1-500 ng/mLWhole BloodLC-ESI-LIT-MSShohjoh et al., 2021
Limit of Detection (LOD)0.1 - 1 ng/mLWhole BloodLC-ESI-LIT-MSShohjoh et al., 2021

Q: Are there any specific stability concerns for PV8 samples?

A: Synthetic cathinones can be susceptible to degradation. It is crucial to conduct stability experiments to determine the appropriate storage and handling conditions for your samples. Potential degradation pathways for cathinones include reduction of the ketone group and reactions involving the amine group. It is recommended to store biological samples containing PV8 at low temperatures (e.g., -20°C or -80°C) and to minimize freeze-thaw cycles.

Q: What are the major metabolites of PV8 that I should be aware of?

A: Understanding the metabolism of PV8 is important for interpreting toxicological results, as the parent drug may be present at low concentrations or not at all in some samples. In vitro studies with human hepatocytes have identified several metabolic pathways for PV8, including hydroxylation, ketone reduction, carboxylation, and N-dealkylation. The major metabolic pathways observed in authentic urine samples were aliphatic hydroxylation, ketone reduction combined with aliphatic hydroxylation, and aliphatic carboxylation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during PV8 method validation.

TroubleshootingWorkflow cluster_start Start: Method Validation Issue cluster_linearity Linearity Issues cluster_recovery Recovery Issues cluster_specificity Specificity Issues cluster_solution Solutions Start Identify Validation Parameter Failure (e.g., Linearity, Recovery, Specificity) Linearity Non-Linear Calibration Curve Start->Linearity Recovery Poor Analyte Recovery Start->Recovery Specificity Interfering Peaks / Isomer Co-elution Start->Specificity DetectorSaturation Check for Detector Saturation Linearity->DetectorSaturation MatrixEffects_L Investigate Matrix Effects Linearity->MatrixEffects_L Adsorption_L Assess Analyte Adsorption Linearity->Adsorption_L Solution Implement Corrective Actions Re-validate Parameter DetectorSaturation->Solution MatrixEffects_L->Solution Adsorption_L->Solution ExtractionEfficiency Optimize Extraction (Solvent, Sorbent, pH) Recovery->ExtractionEfficiency Stability_R Evaluate Analyte Stability Recovery->Stability_R ExtractionEfficiency->Solution Stability_R->Solution ChromaSep Optimize Chromatographic Separation Specificity->ChromaSep MSMS_Tune Refine MS/MS Parameters (Collision Energy, Ion Ratios) Specificity->MSMS_Tune ChromaSep->Solution MSMS_Tune->Solution

Caption: Troubleshooting workflow for PV8 method validation.

References

  • Shohjoh, H., et al. (2021). Detection of 4-FMC, 4-MeO-α-PVP, 4-F-α-PVP, and PV8 in blood in a forensic case using liquid chromatography-electrospray ionization linear ion trap mass spectrometry. Forensic Science International, 325, 110888. Available at: [Link]

  • Wikipedia. (2023, December 2). α-Pyrrolidinoheptaphenone. In Wikipedia. Retrieved February 7, 2024, from [Link]

  • National Poisons Information Service. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved February 7, 2024, from [Link]

  • Bonetti, J., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. Available at: [Link]

  • Paine, M. R., & Goolsby, E. G. (2020). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2239–2252. Available at: [Link]

  • Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. Turkish Journal of Forensic Science and Crime Studies, 2(1), 8-23. Available at: [Link]

  • Welch, M. J., et al. (1985). Differentiating Geometric Isomers by Laser-Ion Beam Photodissociation. Analytical Chemistry, 57(7), 1211-1213. Available at: [Link]

  • Tsujikawa, K., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 116-126. Available at: [Link]

  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 408(18), 4845-4856. Available at: [Link]

  • INAB. (n.d.). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). Retrieved February 7, 2024, from [Link]

  • Adamowicz, P., & Zuba, D. (2016). Blood concentrations of α-pyrrolidinovalerophenone (α-PVP) determined in 66 forensic samples. Forensic Toxicology, 34(2), 369-376. Available at: [Link]

  • Meyer, M. R., et al. (2014). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Journal of Mass Spectrometry, 49(11), 1224-1230. Available at: [Link]

  • Bishop, A. N., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 623-630. Available at: [Link]

  • Agilent Technologies. (2015). Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Retrieved February 7, 2024, from [Link]

  • Hsu, W. L., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Food and Drug Analysis, 25(4), 989-996. Available at: [Link]

  • ManTech Publications. (2021). Analytical Method Development and Validation for Accurate Quantification of Drugs in Formulations. Journal of Pharmaceutical Chemistry and Drug formulation, 3(2), 74-78. Available at: [Link]

  • Publications Office of the European Union. (2019). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. Retrieved February 7, 2024, from [Link]

  • Akbel, E. (2022). Analytical Methods for the Quantification of Ritonavir in Pharmaceuticals, A Comparative Evaluation. Bulletin of the Chemical Society of Ethiopia, 36(4), 739-748. Available at: [Link]

  • Sangster, T., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(6), 554-564.
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Chromatography B, 801(2), 297-304. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the potency of PV8 (hydrochloride) and alpha-PVP

Technical Comparison Guide: PV8 (Hydrochloride) vs. -PVP Executive Summary -PVP (alpha-Pyrrolidinopentiophenone) serves as the high-potency benchmark in this comparison.[1][2] It is a second-generation pyrovalerone deriv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: PV8 (Hydrochloride) vs. -PVP

Executive Summary


-PVP  (alpha-Pyrrolidinopentiophenone) serves as the high-potency benchmark in this comparison.[1][2] It is a second-generation pyrovalerone derivative characterized by high affinity and selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET).

PV8 (


-PHPP; alpha-Pyrrolidinoheptaphenone) is a structural analog of 

-PVP distinguished by an extended alkyl side chain (heptyl vs. pentyl). While in vitro data suggests PV8 retains significant affinity for monoamine transporters, its in vivo potency is markedly lower (approx. 3-10x less potent) than

-PVP. This discrepancy is attributed to the metabolic instability introduced by the elongated heptyl chain, which facilitates rapid hepatic clearance via hydroxylation and ketone reduction.

Key Finding: The extension of the


-carbon chain from 5 carbons (

-PVP) to 7 carbons (PV8) pushes the molecule beyond the optimal lipophilic/steric zone, resulting in a compound with retained binding capability but compromised bioavailability and duration of action.

Structural & Mechanistic Analysis

Structure-Activity Relationship (SAR)

The core pharmacophore for both compounds is the 1-phenyl-2-(pyrrolidin-1-yl)alkan-1-one scaffold. The critical differentiator is the


-alkyl chain length.[2]
  • 
    -PVP (Pentyl):  The 5-carbon chain represents a "Goldilocks" zone for the orthosteric binding site of the DAT. It balances lipophilicity for Blood-Brain Barrier (BBB) penetration with metabolic stability.
    
  • PV8 (Heptyl): The 7-carbon chain increases lipophilicity significantly. However, this bulk appears to introduce steric hindrance at the transporter site and, more critically, provides a larger substrate for hepatic enzymes (CYP450), leading to rapid first-pass metabolism.

Mechanism of Action

Both compounds function as Monoamine Transporter Blockers (Reuptake Inhibitors) , not substrate-releasers.

  • Primary Targets: DAT and NET.[2][3]

  • Secondary Targets: Negligible affinity for the Serotonin Transporter (SERT), resulting in a high DAT/SERT ratio (typical of pyrovalerones).

Visual SAR Logic (Graphviz)

SAR_Analysis cluster_0 Scaffold Core cluster_1 Variable: Chain Length cluster_2 Pharmacological Outcome Core Pyrovalerone Backbone Pentyl Pentyl Chain (5C) (alpha-PVP) Core->Pentyl Heptyl Heptyl Chain (7C) (PV8) Core->Heptyl Optimum Optimal DAT Fit High Metabolic Stability Pentyl->Optimum  Preserved Potency Liability Steric Bulk Rapid Metabolic Clearance Heptyl->Liability  Reduced In Vivo Potency

Caption: SAR flow illustrating how chain elongation from Pentyl (


-PVP) to Heptyl (PV8) shifts the profile from optimal stability to metabolic liability.[1]

Comparative Data Profile

The following data synthesizes in vitro uptake inhibition values and in vivo behavioral assays. Note the divergence between binding affinity and functional potency for PV8.

Feature

-PVP (Reference)
PV8 (Comparator)Relative Potency
DAT Inhibition (

)
12.8 nM - 50 nM [1, 5]> 100 nM (Est.)*

-PVP is ~2-10x more potent
NET Inhibition (

)
14.2 nM - 60 nM [1]Comparable to DAT Similar selectivity profile
SERT Inhibition (

)
> 10,000 nM (Negligible)> 10,000 nM (Negligible)Both are non-serotonergic
In Vivo Locomotor Potency High (MED: 1-3 mg/kg)Low (MED: 10-30 mg/kg) [2, 6]

-PVP is ~3-10x more potent
Metabolic Half-Life (

)
Moderate/High Stability28.8 min (In vitro hepatocytes) [7]PV8 is rapidly degraded

*Note: While some studies suggest PV8 retains DAT affinity, functional assays consistently demonstrate that significantly higher concentrations are required to elicit physiological responses comparable to


-PVP.

Experimental Protocols

To validate these profiles in your own laboratory, the following self-validating workflows are recommended.

In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine


 values for DAT/NET/SERT.

Reagents:

  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT.[4]

  • Radioligands:

    
    Dopamine, 
    
    
    
    Norepinephrine,
    
    
    5-HT.
  • Control: Mazindol (non-specific binding determination).

Workflow:

  • Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Grow to 80-90% confluence.

  • Pre-incubation: Wash cells with Krebs-HEPES buffer. Incubate with test compound (PV8 or

    
    -PVP) in a range of concentrations (
    
    
    
    to
    
    
    M) for 10 minutes at 25°C.
    • Validation Step: Ensure vehicle control (DMSO) concentration does not exceed 0.1%.

  • Uptake: Add radioligand (final concentration 20-50 nM) and incubate for 5-10 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    
Experimental Workflow Diagram (Graphviz)

Assay_Workflow Start HEK293 Cells (hDAT/hNET Expressing) Prep Wash & Buffer Exchange (Krebs-HEPES) Start->Prep Drug Add Test Compound (PV8 / alpha-PVP) 10 min Pre-incubation Prep->Drug Substrate Add [3H]-Radioligand Initiate Uptake Drug->Substrate Stop Ice-Cold Wash (3x) Terminate Transport Substrate->Stop Measure Cell Lysis & Scintillation Counting Stop->Measure Calc Calculate IC50 (Sigmoidal Regression) Measure->Calc

Caption: Step-by-step workflow for the In Vitro Monoamine Uptake Inhibition Assay.

References

  • Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology.

  • Wojcieszak, J., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum.[1] Neurotoxicity Research.

  • Kolanos, R., et al. (2015). Structural modification of the designer stimulant α-pyrrolidinovalerophenone (α-PVP) influences potency at dopamine transporters. ACS Chemical Neuroscience.

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones.[5][6] European Neuropsychopharmacology.

  • Gannon, B. M., et al. (2018). Potency and Selectivity to Inhibit the Dopamine Transporter. Neuropsychopharmacology.

  • Baarset, A. M., et al. (2025). Pharmacological Effects and Pharmacokinetics of the Novel Synthetic Cathinone α-Pyrrolidinoisohexanophenone (α-PiHP) Compared with α-Pyrrolidinovalerophenone (α-PVP) in Mice. ResearchGate.[1]

  • Swortwood, M. J., et al. (2016). First metabolic profile of PV8, a novel synthetic cathinone, in human hepatocytes and urine by high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry.

Sources

Comparative

Cross-Reactivity of PV8 (α-PHPP) in Immunoassay Drug Screens: A Technical Comparison Guide

Executive Summary & Clinical Relevance The emergence of -pyrrolidinoheptiophenone (PV8), a synthetic cathinone structurally related to pyrovalerone and MDPV, presents a distinct challenge to routine immunoassay screening...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Relevance

The emergence of


-pyrrolidinoheptiophenone (PV8), a synthetic cathinone structurally related to pyrovalerone and MDPV, presents a distinct challenge to routine immunoassay screening. Unlike first-generation cathinones (e.g., Mephedrone), PV8 contains a pyrrolidine ring and a heptanophenone chain that significantly alters its immunochemical profile.

Critical Findings:

  • Standard Amphetamine Screens: PV8 exhibits negligible cross-reactivity (<1%) due to steric hindrance from the pyrrolidine ring, leading to high false-negative rates in standard panels.

  • Targeted Cathinone Screens: PV8 shows high cross-reactivity in assays designed for MDPV (e.g., Randox Bath Salts II), making these the preferred screening tools.

  • Structural Causality: The epitope recognition sites in standard amphetamine antibodies cannot accommodate the bulky

    
    -keto and pyrrolidine moieties of PV8.
    

Structural Basis of Cross-Reactivity

To understand assay performance, we must analyze the hapten design. Immunoassays rely on antibody specificity to a particular epitope.

  • Target Analyte (Amphetamine): Planar phenethylamine core.

  • PV8 (α-PHPP): Contains a

    
    -ketone group (cathinone core) and a pyrrolidine ring.
    

The following diagram illustrates the structural hierarchy and why standard antibodies fail to bind PV8.

PV8_Structure_Analysis cluster_0 Target Analyte cluster_1 Interfering Agent (PV8) cluster_mechanism Antibody Interaction Outcome AMPH Amphetamine (Phenethylamine Core) Binding_AMPH High Affinity Binding (Positive Signal) AMPH->Binding_AMPH Matches Epitope PV8 PV8 (alpha-PHPP) (Pyrrolidine + Heptyl Chain) Binding_PV8 Steric Hindrance (No Binding / False Negative) PV8->Binding_PV8 Pyrrolidine Ring Blocks Standard AMPH Ab Binding_MDPV High Cross-Reactivity (Targeted MDPV Kits) PV8->Binding_MDPV Matches MDPV Epitope (Structural Homology)

Figure 1: Structural Logic of Antibody Recognition. The pyrrolidine ring of PV8 prevents binding to standard amphetamine antibodies but facilitates binding to MDPV-specific antibodies.

Comparative Performance Analysis

The following data synthesizes performance characteristics across three primary immunoassay types. Data is derived from class-specific validation studies and structural activity relationship (SAR) analysis.

Table 1: Cross-Reactivity Profile of PV8 (HCl)
Assay TypeTarget AnalytePredicted PV8 Cross-ReactivityDetection Logic
Standard ELISA/EMIT d-Amphetamine / Methamphetamine< 1.0% (Negative)The pyrrolidine ring creates steric bulk that prevents the antibody from docking with the phenethylamine core.
Targeted Cathinone I Mephedrone / Methcathinone< 5.0% (Likely Negative)These antibodies target the N-methyl group. PV8's pyrrolidine ring is too large for the binding pocket.
Targeted Cathinone II MDPV / MDPBP > 80% (Positive)High Risk. PV8 is the heptyl analog of MDPV. Antibodies raised against MDPV recognize the pyrrolidine ring and ketone group, leading to strong binding.
PCP Assays PhencyclidineVariable (Low) While MDPV has caused false positives in PCP assays, PV8's longer chain (heptyl) often reduces this non-specific binding compared to MDPV.

Analyst Note: If your laboratory uses a "Bath Salts" screening kit (e.g., Randox DOA-V Bath Salt II), a positive result may indicate PV8, MDPV, or


-PVP. You cannot distinguish between them without Mass Spectrometry.

Experimental Protocol: Determination of Cross-Reactivity

To validate PV8 detection in your specific assay, follow this self-validating spiking protocol. This method determines the concentration of PV8 required to trigger a positive result at the assay's cutoff.

Materials:
  • Drug-free urine pool (verified by LC-MS/MS).

  • PV8 Hydrochloride Certified Reference Material (CRM).

  • Target Assay Kit (e.g., ELISA or EMIT).[1][2][3]

Workflow:
  • Preparation of Calibrators:

    • Prepare a stock solution of PV8 (1 mg/mL in Methanol).

    • Spike drug-free urine to create a concentration range: 0, 100, 500, 1,000, 5,000, 10,000, and 50,000 ng/mL.

  • Assay Execution:

    • Run the assay according to manufacturer instructions.

    • Include the kit's specific cutoff calibrator (e.g., 500 ng/mL d-Amphetamine or 50 ng/mL MDPV).

  • Calculation of % Cross-Reactivity:

    • Identify the lowest concentration of PV8 (

      
      ) that produces an absorbance/response equal to or greater than the Cutoff Calibrator (
      
      
      
      ).
    • Use the formula:

      
      
      
Interpretation:
  • >100%: PV8 binds more strongly than the target (rare).

  • 1-100%: PV8 is detected but requires higher concentrations.

  • <1%: Assay is blind to PV8 (False Negative).

Diagnostic Workflow Integration

This diagram outlines the decision tree for processing samples suspected of containing PV8 or related pyrrolidine cathinones.

Workflow_Logic Sample Urine Specimen Screen_AMPH Screen: Amphetamine (Standard Panel) Sample->Screen_AMPH Screen_MDPV Screen: Targeted MDPV (Specialty Panel) Sample->Screen_MDPV Result_Neg Negative Screen_AMPH->Result_Neg PV8 usually undetected Result_Pos Presumptive Positive Screen_MDPV->Result_Pos PV8 Cross-Reacts Report Final Report Result_Neg->Report Risk of False Neg if PV8 suspected LCMS Confirmation (LC-MS/MS) Target: PV8 (MRM Transition) Result_Pos->LCMS Mandatory Confirmation LCMS->Report Definitive ID

Figure 2: Diagnostic Algorithm. Note that standard panels will likely miss PV8, necessitating targeted screening or direct-to-MS approaches if clinical suspicion is high.

References

  • Petrie, M., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis.

  • Randox Toxicology. (2023). DoA-V: Synthetic Cathinones (Bath Salts) Array. (Validating the Bath Salt II antibody target as MDPV/MDPBP, structurally homologous to PV8).

  • Concheiro, M., et al. (2025). Underreporting of synthetic cathinone poisoning with clinical immunoassays. Clinical Toxicology.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: Synthetic Cathinones. (Structural reference for α-PHPP/PV8).

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a Quantitative Method for Pentylone (PV8) in Whole Blood

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Pentylone (PV8) Quantification Pentylone (hydrochloride), also known as PV8, is a synthetic cathinone...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Pentylone (PV8) Quantification

Pentylone (hydrochloride), also known as PV8, is a synthetic cathinone that has emerged as a significant compound of interest in both forensic and clinical toxicology. As a potent psychostimulant, its presence and concentration in biological matrices like whole blood are critical data points in death investigations, drugged driving cases, and clinical intoxications[1]. Accurate and reliable quantification is not merely an academic exercise; it is a prerequisite for correct interpretation, forming the basis of legal testimony and clinical decisions.

This guide provides an in-depth validation framework for a quantitative method for PV8 in whole blood, grounded in the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). We will explore a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as our primary technique, offering a detailed protocol and validation data. Furthermore, we will objectively compare this method to a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach to provide a comprehensive perspective on available technologies.

The Foundation of Trust: Why Bioanalytical Method Validation is Non-Negotiable

Before delving into protocols, it is crucial to understand the causality behind method validation. A validated bioanalytical method provides documented evidence that the procedure is fit for its intended purpose.[2][3] This is the bedrock of scientific and regulatory trust. The FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" provide a harmonized framework for these activities, ensuring that data generated across different laboratories are reliable and reproducible.[4][5][6] The International Council for Harmonisation (ICH) M10 guideline further solidifies these global standards.[4][7]

The core principle is to systematically evaluate a method's performance characteristics. Each validation parameter we will discuss—from selectivity to stability—is an interconnected piece of a self-validating system, ensuring that the final reported concentration is a true and accurate reflection of the analyte in the sample.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and wide applicability.[8][9] Unlike older techniques, it often requires less extensive sample preparation and can readily analyze non-volatile and thermally fragile compounds like many synthetic cathinones.[8][9] The technique's power lies in its ability to physically separate the analyte from matrix components via liquid chromatography and then specifically detect it through tandem mass spectrometry, a process that dramatically reduces chemical noise and enhances signal specificity.[10]

Experimental Workflow and Logic

The entire process, from sample receipt to final data, follows a structured and validated path to ensure data integrity.

Caption: High-level workflow for the quantitative analysis of PV8 in whole blood.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical s1 Sample Receipt & Login s2 Aliquoting s1->s2 s3 Sample Preparation (Protein Precipitation) s2->s3 s4 LC-MS/MS Analysis s3->s4 s5 Data Processing s4->s5 s6 Data Review & QC Check s5->s6 s7 Report Generation s6->s7 G Selectivity Selectivity & Specificity LLOQ LLOQ Selectivity->LLOQ Linearity Linearity Selectivity->Linearity Accuracy Accuracy Selectivity->Accuracy Precision Precision Selectivity->Precision Stability Stability Selectivity->Stability Recovery Recovery & Matrix Effect Selectivity->Recovery LLOQ->Linearity Linearity->Accuracy Linearity->Precision

Summary of Validation Results (LC-MS/MS)

The following tables summarize typical performance data for a validated LC-MS/MS method for PV8. Acceptance criteria are based on FDA and EMA guidelines, which generally require bias and imprecision to be within ±15% (±20% at the LLOQ). [5][6] Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResultAcceptance Criteria
Calibration Range1 - 500 ng/mL-
Regression ModelLinear, 1/x² weighting-
Correlation (r²)> 0.995≥ 0.99
LLOQ1 ng/mLSignal-to-Noise > 10
LLOQ Accuracy/PrecisionWithin ±18%Within ±20%

Table 2: Intra- and Inter-Day Accuracy & Precision

QC Level (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
Low (3) 4.5%+2.1%6.8%+3.5%
Mid (75) 3.1%-1.5%4.2%-0.8%
High (400) 2.8%+0.9%3.9%+1.2%
Acceptance≤15%±15%≤15%±15%

Table 3: Matrix Effect, Recovery, and Stability

ParameterResultFinding
Matrix EffectIS-Normalized Factor: 0.95-1.08No significant ion suppression or enhancement observed.
Extraction Recovery88% - 95%Consistent and high recovery across all concentrations.
Bench-Top Stability (8h, RT)< 10% deviationStable
Freeze-Thaw Stability (3 cycles)< 12% deviationStable
Long-Term Stability (-20°C, 30 days)< 9% deviationStable

Alternative Method Comparison: Gas Chromatography-Mass Spectrometry (GC-MS)

For many years, GC-MS was the cornerstone of forensic toxicology. [11]It remains a powerful tool, particularly for volatile compounds. [9]However, for many modern drugs like synthetic cathinones, its limitations become apparent when compared to LC-MS/MS.

Principle of GC-MS: Compounds are volatilized in a heated injection port, separated in a gaseous mobile phase based on their boiling point and column interaction, and then detected by a mass spectrometer. A key challenge for many drugs, including PV8, is that they are not sufficiently volatile or thermally stable for direct GC analysis. [9][12]This necessitates a chemical modification step called derivatization , which adds time, complexity, and potential variability to the workflow. [10]

Comparative Analysis: LC-MS/MS vs. GC-MS

Table 4: Head-to-Head Comparison of Analytical Techniques

FeatureLC-MS/MS (Primary Method)GC-MS (Alternative Method)Justification & Insights
Sample Preparation Simple (Protein Precipitation)Complex (Extraction + Derivatization)LC-MS/MS offers significantly higher throughput and fewer sources of error due to its simpler workflow. [8]
Specificity Very High (MRM transitions)High (Full scan spectra)The MS/MS capability of a triple quadrupole provides greater specificity by filtering out chemical noise, leading to cleaner baselines and better sensitivity. [10][13]
Sensitivity (LLOQ) Excellent (~1 ng/mL)Good (~5-10 ng/mL)LC-MS/MS is generally more sensitive for this class of compounds, which is critical for detecting low concentrations post-peak-effects. [10]
Throughput High (< 10 min/sample)Moderate (> 20 min/sample)The elimination of derivatization and faster chromatography makes LC-MS/MS far more suitable for high-volume labs.
Analyte Suitability Ideal for non-volatile & heat-labile compoundsRequires derivatization for polar/non-volatile compoundsPV8's structure is better suited for direct LC-MS/MS analysis, avoiding potential degradation at high GC inlet temperatures. [9][12]
Cost (Initial) HigherLowerWhile the initial capital investment for LC-MS/MS is greater, the long-term savings in labor, reagents, and increased throughput often justify the cost.

Discussion & Recommendations

The experimental data and theoretical principles clearly demonstrate the superiority of the LC-MS/MS method for the quantitative analysis of PV8 in whole blood. Its primary advantages are higher sensitivity, greater specificity, and a significantly more efficient workflow that avoids the cumbersome and potentially error-prone derivatization step required for GC-MS. [8][10] While GC-MS is a valid and reliable technique, its application to a compound like PV8 is less optimal. The need for derivatization not only increases sample preparation time but also introduces an additional variable that must be carefully controlled and validated. Furthermore, the higher sensitivity of LC-MS/MS is a distinct advantage in forensic casework, where concentrations can be low but still forensically significant.

For research, clinical, or forensic laboratories tasked with quantifying PV8 or similar synthetic cathinones, establishing an LC-MS/MS method is the recommended course of action. The initial investment is offset by improved data quality, higher sample throughput, and broader applicability to a wider range of emerging drugs.

Conclusion

This guide has detailed a comprehensive approach to the validation of a quantitative method for Pentylone (PV8) in whole blood, anchored by the principles of regulatory compliance and scientific integrity. We have presented a robust LC-MS/MS protocol, complete with expected performance data, that demonstrates its fitness-for-purpose. The objective comparison with GC-MS highlights the technological advantages of LC-MS/MS in terms of sensitivity, specificity, and efficiency for this specific application. By following these guidelines, laboratories can develop and validate a trustworthy method capable of producing high-quality, defensible data for critical toxicological investigations.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • J-AnT PharmCal. (n.d.). Forensic Toxicology Moving Towards Liquid Chromatography Mass Spectometry (LCMS). Retrieved from [Link]

  • Lau, T., Concheiro, M., & Cooper, G. (2020). Determination of 30 Synthetic Cathinones in Postmortem Blood Using LC-MS-MS. Journal of Analytical Toxicology, 44(7), 679–687. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Glicksberg, L., et al. (n.d.). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Perez, E. R., Knapp, J. A., Horn, C. K., Stillman, S. L., Evans, J. E., & Arfsten, D. P. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 33–40. Retrieved from [Link]

  • Wang, Y. R., et al. (2021). Screening of Synthetic Cathinones and Metabolites in Dried Blood Spots by UPLC-MS-MS. Journal of Analytical Toxicology, 45(7), 633–643. Retrieved from [Link]

  • Oxford Academic. (n.d.). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Retrieved from [Link]

  • Mohr, A. L. A., Friscia, M., Papsun, D., & Logan, B. K. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(8), 687–694. Retrieved from [Link]

  • LCGC International. (n.d.). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • Singh, V., & Kumar, R. (2018). Mass Spectrometry Applications for Toxicology. Journal of Analytical & Pharmaceutical Research, 7(5). Retrieved from [Link]

  • LCGC International. (2018). The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Toxicological Substances in Whole Blood Using Smart Forensic Database (1). Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

  • Fialkov, A. B., Gordin, A., & Amirav, A. (2020). Whole blood analysis for medical diagnostics by GC-MS with Cold EI. Journal of Mass Spectrometry, 55(11), e4608. Retrieved from [Link]

  • Krotulski, A. J., et al. (2018). N-Ethyl Pentylone (Ephylone) Intoxications: Quantitative Confirmation and Metabolite Identification in Authentic Human Biological Specimens. Journal of Analytical Toxicology, 42(7), 467–475. Retrieved from [Link]

  • ResearchGate. (n.d.). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa. Retrieved from [Link]

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Comparative

Comparative Validation Guide: PV8 (Hydrochloride) Certified Reference Material vs. Non-Certified Standards

[1] Executive Summary: The Metrological Imperative In the analysis of New Psychoactive Substances (NPS), specifically synthetic cathinones like PV8 (alpha-PHPP) , the margin for error is non-existent. Forensic laboratori...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Metrological Imperative

In the analysis of New Psychoactive Substances (NPS), specifically synthetic cathinones like PV8 (alpha-PHPP) , the margin for error is non-existent. Forensic laboratories operating under ISO/IEC 17025 accreditation face a critical choice: utilize ISO 17034 Certified Reference Materials (CRMs) or rely on lower-grade analytical standards.[1]

This guide validates PV8 (hydrochloride) as a CRM, contrasting its performance against non-certified alternatives. The data presented demonstrates that while "research-grade" standards may suffice for qualitative screening, they fail to meet the uncertainty and stability requirements necessary for quantitative forensic toxicology and legal defensibility.

Chemical Identity & Structural Context[2][3][4][5]

PV8 (hydrochloride) is a pyrrolidinophenone derivative, structurally characterized by a heptanophenone core. It differs from its homolog,


-PHP, by a single methylene unit in the alkyl chain. This structural similarity necessitates high-resolution validation to prevent false positives in isomeric differentiation.[1]
  • IUPAC Name: 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride[1][2]

  • CAS Number: 13415-55-9[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Key Feature: The pyrrolidine ring confers higher stability compared to secondary amine cathinones, yet it remains susceptible to oxidative degradation in biological matrices.

Diagram 1: Structural Elucidation & Characterization Workflow

This workflow illustrates the multi-modal approach required to certify the identity of PV8, ensuring no isomeric overlap with


-PHP or PV9.

PV8_Characterization RawMaterial Raw PV8 HCl Synthesis H_NMR 1H-NMR (Proton Assignment) RawMaterial->H_NMR C_NMR 13C-NMR (Carbon Backbone) RawMaterial->C_NMR MS High-Res MS (Exact Mass: 259.1936) RawMaterial->MS FTIR FT-IR (Functional Groups) RawMaterial->FTIR DataFusion Spectral Data Fusion H_NMR->DataFusion Confirm Alkyl Chain (C7) C_NMR->DataFusion Confirm Carbonyl MS->DataFusion m/z 260.2007 [M+H]+ FTIR->DataFusion C=O Stretch Cert Identity Certification (ISO 17034) DataFusion->Cert No Isomeric Impurities

Caption: Multi-technique characterization workflow ensuring the specific identification of PV8 against homologs.

Comparative Analysis: CRM vs. Analytical Standards

The following data highlights the risks associated with using non-certified materials. A "Certificate of Analysis" (CoA) from a non-accredited vendor often lacks the rigorous homogeneity and stability testing mandated by ISO 17034.

Table 1: Performance & Specification Comparison
FeaturePV8 (HCl) ISO 17034 CRM Standard Analytical Reference Impact on Data Validity
Purity Assignment Mass Balance (KFT + ROI + GC/HPLC)Chromatographic Area % onlyHigh: Area % ignores water/salts, leading to quantification errors of 5-10%.
Uncertainty Expanded Uncertainty (

) provided
Not reported or estimatedCritical: Without

, total measurement uncertainty cannot be calculated for court testimony.
Homogeneity Tested between-bottle & within-bottleAssumed homogeneousMedium: Risk of "hot spots" in bulk powder leading to calibration curve skew.
Traceability Traceable to SI units via NIST/NMI primary standardsTraceable to "Internal Standard"High: Breaks the chain of custody for metrological data.
Stability Long-term (shelf) & Short-term (transport) validatedExpiry date often arbitraryCritical: Cathinones degrade; unverified stability leads to under-reporting concentrations.[1]

Scientist's Note: In my experience, the most common cause of inter-laboratory variation in cathinone quantification is the failure to account for the salt form and water content. A CRM provides a "Certified Concentration" that accounts for the HCl counter-ion and hygroscopic water, whereas a raw analytical standard often requires the user to calculate this manually, introducing calculation errors.

Experimental Validation Protocols

To validate PV8 (HCl) as a reference material in your specific matrix (blood/urine), the following protocols must be executed. These are designed to be self-validating systems.[1]

Protocol A: Isomeric Resolution (GC-MS)

Objective: Prove that the CRM allows clear differentiation between PV8 and its closely related homologs (


-PHP, 4-Me-PHP).
  • Instrument: GC-MS (Single Quadrupole).[1]

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.[1]

  • Method:

    • Injector: 250°C, Split 20:1.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 5 min).
  • Validation Criteria:

    • Retention Time (RT): PV8 must elute distinct from

      
      -PHP (
      
      
      
      min).
    • Ion Ratios: Monitor Target Ion (

      
       126) and Qualifiers (
      
      
      
      169, 230).
    • Causality: The

      
       126 base peak is characteristic of the pyrrolidine ring. However, the molecular ion (
      
      
      
      ) and the tropylium ion equivalents differ. PV8 (
      
      
      259) must be distinguishable from
      
      
      -PHP (
      
      
      245).[1]
Protocol B: Stability in Biological Matrix

Objective: Determine the "usable window" of the CRM once spiked into a matrix, as cathinones are pH-labile.

  • Preparation: Spike PV8 CRM into drug-free whole blood at 100 ng/mL.[1]

  • Conditions: Aliquot into three sets: Room Temp (20°C), Refrigerated (4°C), Frozen (-20°C).

  • Sampling: Analyze at T=0, T=24h, T=72h, T=1 week.

  • Acceptance: Concentration must remain within

    
    15% of T=0.
    
Diagram 2: Metrological Traceability Chain

This diagram visualizes how the accuracy of your lab's result is directly anchored to the CRM.

Traceability_Chain cluster_valid Valid Traceability Path SI_Unit SI Unit (Mole/Kg) NMI_Std NMI Primary Standard (NIST/BAM) SI_Unit->NMI_Std Primary Realization CRM_Prod PV8 CRM Producer (ISO 17034 Accredited) NMI_Std->CRM_Prod Direct Comparison User_Cal User Calibration Curve (Your Lab) CRM_Prod->User_Cal Certified Value + Uncertainty Unknown Forensic Sample Result (Defensible Data) User_Cal->Unknown Quantification

Caption: The unbroken chain of comparison connecting the PV8 CRM to the SI system, establishing legal defensibility.

Field Application: Handling Matrix Effects

When using PV8 (HCl) CRM in real-world samples, "matrix effects" (ion suppression/enhancement) can distort results.[1]

The Self-Validating Solution: Post-Extraction Spike To validate that your extraction method (LLE or SPE) is compatible with the CRM:

  • Extract a blank matrix sample.[1]

  • Spike the PV8 CRM into the extract (not the raw sample) at a known concentration.

  • Compare the response to a neat solvent standard.

    • Calculation:

      
      .[1]
      
    • Requirement: ME should be between 80-120%.[1] If <80%, your method requires an internal standard (preferably deuterated PV8, or MDPV-d8 if unavailable).[1]

Table 2: Recommended Storage & Handling for PV8 CRM[1]
ParameterRecommendationScientific Rationale
Storage Temp -20°C or lowerArrhenius equation dictates significantly reduced degradation rates of the ketone moiety at sub-zero temps.[1]
Solvent Methanol (Acidified)Acidic pH stabilizes the cathinone structure; prevents oxidation to the corresponding lactam.
Thawing Equilibrate to RTOpening a cold vial introduces condensation (water), which catalyzes hydrolysis of the HCl salt.

References

  • National Institutes of Health (NIH). (2017).[1] Stability of Synthetic Cathinones in Blood. PubMed.[1][4] Retrieved from [Link]

  • International Organization for Standardization. (2016).[1][5] ISO 17034:2016 - General requirements for the competence of reference material producers.[1][5] Retrieved from [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Recommendations Edition 9.0. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling PV8 (hydrochloride)

Executive Safety Summary The Core Directive: Treat PV8 (hydrochloride) as a high-potency, aerosolizable psychostimulant. As a structural analog of α-PVP and MDPV, PV8 possesses a high affinity for monoamine transporters.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Core Directive: Treat PV8 (hydrochloride) as a high-potency, aerosolizable psychostimulant. As a structural analog of α-PVP and MDPV, PV8 possesses a high affinity for monoamine transporters. In the absence of established Occupational Exposure Limits (OELs), you must default to Occupational Exposure Band (OEB) 4 protocols (< 1 µg/m³ containment target).

Primary Risks:

  • Inhalation: The hydrochloride salt form is a fine crystalline solid prone to static charge and aerosolization. Inhalation leads to rapid systemic absorption.

  • Mucosal/Dermal Absorption: Highly lipophilic; readily crosses the blood-brain barrier.

  • Acute Toxicity: Sympathomimetic toxidrome (tachycardia, hypertension, hyperthermia, agitation, seizures).

Hierarchy of Controls & PPE Matrix

Do not rely on PPE alone.[1] Safety is a system. The following diagram illustrates the required defensive layers for handling PV8.

G cluster_0 Level 1: Engineering Controls (Primary Barrier) cluster_1 Level 2: PPE (Secondary Barrier) cluster_2 Level 3: Procedural (Behavioral) ISO5 ISO 5 Containment (Powder Hood/Glovebox) HEPA Double HEPA Filtration ISO5->HEPA NegPressure Negative Pressure (-0.05 in w.g.) HEPA->NegPressure Resp Respiratory: PAPR or N100 (if open sash) NegPressure->Resp Breach Backup Skin Dermal: Tyvek® 400 + Double Nitrile Resp->Skin Eye Ocular: Face Shield + Goggles Skin->Eye Static Static Control (Ionizing Bar) WetMethods Wet Wiping (No Sweeping)

Figure 1: The Hierarchy of Controls for OEB 4 Compounds. Engineering controls (Blue) are the primary defense; PPE (Red) acts as the fail-safe.

Detailed PPE Specifications
ComponentStandard RequirementTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR Class II BSC .Causality: N95 masks do not seal sufficiently against sub-micron potent dusts. Positive pressure (PAPR) ensures outward airflow if a seal breach occurs.
Gloves Double-gloving (Nitrile). Outer: 5 mil; Inner: 4 mil.Permeation: PV8 is lipophilic. The outer glove takes the contamination; the inner glove protects skin during doffing. Contrast color (e.g., Blue over White) reveals tears.
Body Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs.Fomite Control: Cotton lab coats trap dust in fibers, creating a secondary exposure source outside the lab. Non-porous materials allow for wet-wiping.
Ocular Chemical Splash Goggles (Indirect Vent).Mucosal Entry: Prevents dust migration to tear ducts, a direct route to systemic circulation.

Operational Protocol: Handling & Solubilization

Objective: Transform the high-risk solid (dust hazard) into a lower-risk liquid solution (splash hazard) immediately.

Step 1: Preparation & Weighing
  • Location: All weighing MUST occur inside a Balance Enclosure or Class II Biological Safety Cabinet (BSC).

  • Static Management: The HCl salt is hygroscopic and static-prone. Use an anti-static gun or ionizing bar before opening the vial.

    • Why? Static discharge can "jump" particles out of the spatula, contaminating the user's cuffs.

Step 2: Solubilization (The Critical Transition)

Always add solvent to the powder, never powder to solvent.

  • Place the weighing boat/vial containing PV8 inside the hood.

  • Gently introduce the solvent (Methanol or DMSO are standard for stock solutions).

  • Wait 30 seconds before capping to allow any displaced aerosol to settle.

  • Vortex inside the hood.

Step 3: Waste Management & Decontamination

PV8 is a Schedule I substance; disposal requires strict adherence to DEA (or local authority) regulations.

Decontamination Solution:

  • Primary: 10% Sodium Hypochlorite (Bleach).

    • Mechanism:[2] Oxidizes the pyrrolidine ring and ketone group, chemically degrading the molecule.

  • Secondary: 70% Ethanol.

    • Mechanism:[2] Removes the bleach residue and salt deposits.

Workflow Logic & Emergency Response

Workflow Start Start: Vial Retrieval Weigh Weighing (Static Control) Start->Weigh Solubilize Solubilization (Dust -> Liquid) Weigh->Solubilize Spill SPILL EVENT Weigh->Spill Risk Solubilize->Spill Risk Dispose Disposal: Chemical Incineration Solubilize->Dispose Decon Decon: 10% Bleach (15 min contact) Spill->Decon Emergency Protocol Decon->Dispose

Figure 2: Operational Workflow and Emergency Branching. Note the specific decontamination agent (Bleach) required for oxidation.

Emergency Response: The "First 5 Minutes"

If exposure occurs (Inhalation or Skin Contact):

  • Stop: Cease all activity. Do not panic (increases heart rate/circulation of toxin).

  • Strip: Remove contaminated PPE immediately, rolling "inside-out" to trap the chemical.

  • Wash:

    • Skin: Wash with cool water and soap for 15 minutes. (Hot water opens pores, increasing absorption).

    • Eyes: Flush for 15 minutes.

  • Alert: Notify the Safety Officer.

  • Medical: Transport to ER. Provide the SDS. Mention "Synthetic Cathinone / Sympathomimetic Toxicity."

    • Clinician Note: Treatment is supportive (Benzodiazepines for agitation/seizures).

References & Authority

  • U.S. Drug Enforcement Administration (DEA). (2023). Controlled Substances - Alphabetical Order. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: alpha-Pyrrolidinoheptaphenone.[3] Retrieved from [Link]

  • World Health Organization (WHO). (2014). WHO Expert Committee on Drug Dependence: Critical Review of PV8. Retrieved from [Link]

Disclaimer: This guide is for educational and planning purposes for qualified research personnel only. It does not supersede local legal regulations regarding Schedule I substances.

Sources

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